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  • Product: 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile
  • CAS: 1274682-30-2

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Profiling and Synthetic Utility of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile

Executive Summary In the landscape of modern drug discovery, polyfunctional building blocks are paramount for the rapid assembly of complex Active Pharmaceutical Ingredients (APIs). 2-[(3-Bromophenyl)methyl]-3-hydroxypro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, polyfunctional building blocks are paramount for the rapid assembly of complex Active Pharmaceutical Ingredients (APIs). 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS 1274682-30-2) is a highly versatile, multi-handle synthetic intermediate. Featuring a primary alcohol, an aliphatic nitrile, and a meta-brominated aryl ring, this compound offers orthogonal reactivity that permits sequential functionalization without the need for exhaustive protection-deprotection cycles.

This technical guide details its physicochemical properties, mechanistic reactivity, and provides field-validated protocols for its synthesis and downstream application in medicinal chemistry.

Physicochemical Profiling

Accurate physicochemical data is critical for predicting solubility, reactivity, and chromatographic behavior during assay development. The following table synthesizes the core properties of the compound based on structural analysis and chemical database records .

PropertyValueTest/Condition
IUPAC Name 2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrileStandard Nomenclature
CAS Registry Number 1274682-30-2-
Molecular Formula C10H10BrNO-
Molecular Weight 240.10 g/mol -
Monoisotopic Mass 238.9946 g/mol -
Topological Polar Surface Area (TPSA) 44.0 ŲCalculated
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 2-
Solubility Soluble in DMF, DMSO, MeOH, DCMAmbient Temp

Structural Logic and Mechanistic Reactivity

The strategic value of 2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile lies in the orthogonal nature of its three functional groups:

  • The Nitrile Group (-CN): Acts as a precursor to primary amines, amides, or carboxylic acids. Because the nitrile carbon is sp-hybridized, it is generally resistant to mild nucleophilic hydride donors, allowing for selective transformations elsewhere on the molecule.

  • The Primary Hydroxyl Group (-OH): Provides a handle for etherification, esterification, or oxidation to an aldehyde/carboxylic acid. It can also be converted into an excellent leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution.

  • The meta-Bromobenzyl Moiety: The aryl bromide is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The meta-substitution pattern is particularly valuable in medicinal chemistry for accessing specific spatial vectors in structure-activity relationship (SAR) studies.

Validated Experimental Workflows

Visualization of the Synthetic Pathway

Synthesis A 3-Bromobenzyl bromide + Ethyl cyanoacetate B Alkylated Intermediate (Ester + Nitrile) A->B K2CO3, DMF SN2 Alkylation C 2-[(3-Bromophenyl)methyl] -3-hydroxypropanenitrile B->C NaBH4/LiCl Selective Reduction D Suzuki Cross-Coupling (Aryl Functionalization) C->D Pd(dppf)Cl2, Base Ar-B(OH)2, Heat E Nitrile Reduction (Amine Formation) C->E Borane-THF or H2, Raney Ni

Fig 1: Synthetic workflow and downstream functionalization of the target propanenitrile.

Protocol 1: Chemoselective Synthesis via Ester Reduction

Objective: Synthesize 2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile from ethyl 2-(3-bromobenzyl)-2-cyanoacetate without over-reducing the nitrile moiety.

Causality & Logic: Standard strong reducing agents (like LiAlH₄) will indiscriminately reduce both the ester and the nitrile. By utilizing a NaBH₄/LiCl system in ethanol/THF, lithium borohydride is generated in situ. The lithium cation acts as a Lewis acid, coordinating to the ester carbonyl oxygen, thereby increasing its electrophilicity. This allows the mild borohydride to selectively reduce the ester to the primary alcohol while leaving the less electrophilic nitrile completely intact.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under argon, dissolve ethyl 2-(3-bromobenzyl)-2-cyanoacetate (10.0 mmol, 1.0 eq) and anhydrous LiCl (20.0 mmol, 2.0 eq) in a 1:1 mixture of absolute ethanol and anhydrous THF (50 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Addition: Add NaBH₄ (20.0 mmol, 2.0 eq) in small portions over 15 minutes.

    • Self-Validating Check: Monitor for mild effervescence. The internal temperature must remain below 5 °C during addition to prevent thermal activation of the nitrile.

  • Reaction: Remove the ice bath, allowing the mixture to warm to 20 °C. Stir for 4-6 hours. Monitor progress via TLC (Hexanes:EtOAc 7:3, UV/KMnO₄ visualization).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and cautiously add saturated aqueous NH₄Cl (20 mL) dropwise to quench unreacted hydride.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash chromatography (silica gel, 10-40% EtOAc in Hexanes) to isolate the target compound .

Protocol 2: Downstream Suzuki-Miyaura Functionalization

Objective: Elaborate the aryl bromide via C-C bond formation to create an extended biaryl scaffold.

Causality & Logic: The aryl bromide undergoes facile oxidative addition with Pd(0). We select Pd(dppf)Cl₂ as the pre-catalyst; the bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the final reductive elimination step, minimizing unwanted protodehalogenation side reactions.

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk tube with 2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile (1.0 mmol, 1.0 eq), an arylboronic acid (1.2 mmol, 1.2 eq), K₂CO₃ (3.0 mmol, 3.0 eq), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 10 mL). Subject the tube to three freeze-pump-thaw cycles to ensure complete removal of oxygen, which would otherwise degrade the Pd(0) active species.

  • Heating: Seal the tube and heat to 90 °C in an oil bath for 12 hours.

    • Self-Validating Check: The reaction mixture typically turns from red/orange to a dark brown/black suspension as the catalytic cycle proceeds and palladium black eventually precipitates upon completion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium particulates. Concentrate and purify via column chromatography to yield the functionalized biaryl product.

Conclusion

2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile represents a highly programmable node in synthetic chemistry. By understanding the causal relationships between reagent selection and its orthogonal functional groups, researchers can leverage this molecule to rapidly generate libraries of complex, drug-like scaffolds with high stereochemical and regiochemical fidelity.

References

  • Molport. "2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile | 1274682-30-2". Source: Molport Chemical Database. Available at: [Link]

  • ChemExpress. "CAS 1274682-30-2 | 2-(3-Bromobenzyl)-3-hydroxypropanenitrile". Source: ChemExpress Catalog. Available at: [Link]

Exploratory

Whitepaper: Structural Architecture and Synthetic Utility of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, multi-functional building blocks. 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS: 1274682...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, multi-functional building blocks. 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS: 1274682-30-2) represents a highly strategic intermediate. This technical guide provides an in-depth analysis of its molecular architecture, physicochemical properties, and orthogonal reactivity. By systematically dissecting its structural features, we outline validated experimental workflows that enable drug development professionals to leverage this compound in the synthesis of novel active pharmaceutical ingredients (APIs).

Molecular Architecture and Physicochemical Profile

The inherent synthetic value of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile lies in its trifunctional nature. The molecule features three distinct reactive sites that can be manipulated independently:

  • Aryl Bromide (m-bromo substitution): A prime electrophilic handle for transition-metal-catalyzed cross-coupling reactions.

  • Aliphatic Nitrile: A latent primary amine or carboxylic acid, offering a highly tunable oxidation state.

  • Primary Hydroxyl Group: A site for straightforward activation (e.g., mesylation) or protection, facilitating further aliphatic functionalization.

By understanding the exact physicochemical parameters of this molecule[1], researchers can better predict its solubility, stability, and reactivity in various solvent systems.

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile
Common Synonyms 2-(3-Bromobenzyl)-3-hydroxypropanenitrile
CAS Number 1274682-30-2
Molecular Formula C₁₀H₁₀BrNO[1]
Molecular Weight 240.09 g/mol
SMILES String OCC(Cc1cccc(Br)c1)C#N[1]
InChIKey KBVGCCGILZJXJN-UHFFFAOYSA-N[1]

Mechanistic Insights: Orthogonal Reactivity Profile

As an application scientist, I approach the evaluation of building blocks through the lens of orthogonal reactivity . Orthogonality implies that one functional group can be selectively transformed without affecting the others, provided the thermodynamic and kinetic conditions are precisely controlled.

  • Chemoselectivity of the Aryl Bromide: Under standard Palladium(0) catalysis, the aryl bromide readily undergoes oxidative addition. The nitrile and hydroxyl groups are generally well-tolerated under mild basic conditions (e.g., K₂CO₃ in aqueous dioxane), allowing for direct Suzuki-Miyaura or Sonogashira couplings without the need for protecting groups.

  • Nitrile Reduction Dynamics: The cyano group requires strong hydride donors (like LiAlH₄ or BH₃·THF) for reduction. When using these reagents, the free hydroxyl group will rapidly consume one equivalent of the hydride (forming a metal alkoxide). This causality dictates that an excess of the reducing agent must be utilized to achieve full conversion of the nitrile.

  • Hydroxyl Activation: Converting the primary alcohol into a leaving group (e.g., via Methanesulfonyl chloride) must be performed at low temperatures. If the nitrile has already been reduced to an amine, the molecule will undergo rapid intramolecular cyclization to form a substituted pyrrolidine.

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step incorporates mechanistic causality to guide the researcher.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To construct biaryl frameworks by functionalizing the meta-bromo position while leaving the aliphatic chain intact.

  • Preparation: In an oven-dried Schlenk flask, combine 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v).

    • Causality: The biphasic system ensures the simultaneous solubility of both the organic substrates and the inorganic base. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise rapidly oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under an inert argon atmosphere.

    • Causality: The bidentate dppf ligand suppresses undesired β-hydride elimination and enforces a cis-geometry at the metal center, strongly promoting efficient reductive elimination.

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor via LC-MS until the aryl bromide is fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: Chemoselective Nitrile Reduction to a 1,3-Amino Alcohol

Objective: To generate a primary amine while preserving the structural integrity of the carbon skeleton, yielding a highly valuable 1,3-amino alcohol pharmacophore.

  • Preparation: Dissolve the starting material in anhydrous THF under a strict argon atmosphere.

  • Reagent Addition: Cool the solution to 0°C. Slowly add Borane-THF complex (BH₃·THF, 2.5 equiv) dropwise.

    • Causality: The primary alcohol will immediately react with BH₃ to form a borate ester, releasing H₂ gas. The 1.5 excess equivalents of BH₃ are strictly required to subsequently reduce the sterically hindered nitrile group.

  • Reaction: Reflux the mixture for 16 hours.

  • Quenching: Cool to 0°C and carefully quench with MeOH, followed by the addition of 1M HCl.

    • Causality: Borane reduction of nitriles forms highly stable borazine-like intermediates. Acidic hydrolysis is mandatory to break these boron-nitrogen bonds and release the free amine hydrochloride salt.

  • Isolation: Basify the aqueous layer with NaOH to pH 12 to generate the free base, and extract extensively with Dichloromethane (DCM).

Visualizing the Synthetic Network

The diagram below maps the orthogonal pathways available for this building block, illustrating how a single starting material can diverge into multiple distinct chemical spaces.

Reactivity Core 2-[(3-Bromophenyl)methyl]- 3-hydroxypropanenitrile ArBr Aryl Bromide Reactivity (Cross-Coupling) Core->ArBr Pd(0) Catalyst CN Nitrile Reactivity (Reduction/Hydrolysis) Core->CN BH3-THF or LiAlH4 OH Hydroxyl Reactivity (Activation) Core->OH MsCl / TsCl Biaryl Biaryl Derivatives (Suzuki/Heck) ArBr->Biaryl Amine Primary Amines / Carboxylic Acids CN->Amine Ether Ethers / Amines (via Mesylate/Tosylate) OH->Ether

Orthogonal synthetic pathways of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile.

Conclusion

The structural complexity and orthogonal reactivity of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile make it an indispensable asset in the medicinal chemist's toolkit. By understanding the mechanistic nuances of its aryl bromide, nitrile, and hydroxyl groups, researchers can design highly efficient, convergent synthetic routes to novel therapeutics, minimizing step counts and maximizing overall yields.

References

  • MolPort. "2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile | 1274682-30-2". MolPort Chemical Database. Available at:[Link]

  • Chemexpress. "CAS 1274682-30-2 | 2-(3-Bromobenzyl)-3-hydroxypropanenitrile". Chemexpress Catalog. Available at:[Link]

Sources

Foundational

Mechanism of action of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile in organic synthesis

Title: Mechanism of Action and Synthetic Utility of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile in Advanced Organic Synthesis Executive Summary: The Architecture of Orthogonal Reactivity In modern drug discovery an...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mechanism of Action and Synthetic Utility of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile in Advanced Organic Synthesis

Executive Summary: The Architecture of Orthogonal Reactivity

In modern drug discovery and complex target synthesis, the efficiency of a synthetic route is heavily dictated by the selection of highly functionalized, orthogonally reactive building blocks. 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS: 1274682-30-2) is a premier example of such a scaffold.

Rather than viewing this molecule merely as a substituted propanenitrile, synthetic chemists must analyze it as a trifunctional vector. It features a cyano group (-CN), a primary aliphatic alcohol (-OH), and an aryl bromide (-Br). The true mechanism of action of this molecule in organic synthesis lies in its orthogonal reactivity —the ability to selectively manipulate one functional group without requiring the protection or masking of the others. This whitepaper details the mechanistic pathways, quantitative optimization, and self-validating protocols required to leverage this molecule for the synthesis of complex heterocycles and biaryl pharmacophores.

Structural Anatomy & Reactivity Profile

To effectively utilize this building block, we must dissect the causality behind its reactivity. The spatial arrangement of the functional groups provides distinct electronic and steric environments:

  • The Nitrile (-CN) Terminus: Acts as a latent primary amine or carboxylic acid. Its reduction provides a 3-carbon aliphatic chain, establishing the exact topology required for 1,3-amino alcohols.

  • The Primary Alcohol (-OH): Serves as an electrophilic handle. Once activated (via mesylation or tosylation), it becomes the target for intramolecular nucleophilic attack.

  • The Aryl Bromide (-Br): A robust, unreactive handle during standard aliphatic transformations, which can later be activated via oxidative addition in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Recently, 3-hydroxypropanenitrile derivatives have been heavily utilized in Pd-catalyzed multicomponent cascade reactions to synthesize complex chalcones[1].

Reactivity Core 2-[(3-Bromophenyl)methyl] -3-hydroxypropanenitrile Nitrile Nitrile (-CN) Core->Nitrile Reduction/Hydrolysis Alcohol Primary Alcohol (-OH) Core->Alcohol Oxidation/Activation ArylBr Aryl Bromide (-Br) Core->ArylBr Pd-Catalyzed Coupling 1,3-Amino Alcohols 1,3-Amino Alcohols Nitrile->1,3-Amino Alcohols BH3-THF Carboxylic Acids Carboxylic Acids Nitrile->Carboxylic Acids Acid/Base Hydrolysis Aldehydes Aldehydes Alcohol->Aldehydes Dess-Martin/Swern Mesylates/Tosylates Mesylates/Tosylates Alcohol->Mesylates/Tosylates MsCl/Et3N Biaryl Scaffolds Biaryl Scaffolds ArylBr->Biaryl Scaffolds Suzuki Coupling Aryl Amines Aryl Amines ArylBr->Aryl Amines Buchwald-Hartwig

Figure 1: Trifunctional orthogonal reactivity map of the target building block.

Mechanistic Pathways: From Acyclic Precursor to Strained Heterocycles

One of the most valuable applications of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile is its conversion into 3-(3-bromobenzyl)azetidine . Azetidines (strained 4-membered nitrogen heterocycles) are highly sought-after bioisosteres for pyrrolidines and morpholines, offering improved metabolic stability and altered pKa profiles in drug candidates.

The Causality of the Azetidine Annulation

The synthesis relies on a 4-exo-tet intramolecular SN​2 cyclization. The mechanism is driven by the Thorpe-Ingold effect . The bulky 3-bromobenzyl group at the C2 position compresses the internal bond angle between the primary amine (C1) and the activated alcohol (C3), significantly lowering the activation energy required for the kinetically disfavored 4-membered ring closure.

Azetidine Step1 1. Starting Material 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile Step2 2. Chemoselective Nitrile Reduction (BH3-THF, 0°C to Reflux) Step1->Step2 Step3 3. 1,3-Amino Alcohol Intermediate 2-(3-Bromobenzyl)-3-amino-1-propanol Step2->Step3 Prevents Debromination Step4 4. N-Protection & O-Activation (Boc2O, then MsCl/Et3N) Step3->Step4 Step5 5. Intramolecular 4-exo-tet Cyclization (NaH, THF, 65°C) Step4->Step5 Leaving group formation Step6 6. Target Scaffold N-Boc-3-(3-bromobenzyl)azetidine Step5->Step6 SN2 Annulation

Figure 2: Step-by-step synthetic workflow for azetidine annulation via 4-exo-tet cyclization.

Quantitative Data: Optimization of Chemoselective Reduction

The most critical step in this workflow is the initial reduction of the nitrile. The aryl bromide is highly susceptible to hydrodehalogenation under aggressive reductive conditions. As shown in the data below, selecting the correct hydride source is an absolute necessity to maintain the integrity of the cross-coupling handle.

Table 1: Optimization of Nitrile Reduction Conditions

Reagent SystemTemperatureChemoselectivity (Amine : Debrominated)Yield (%)Strategic Rationale / Causality
LiAlH₄, THF0 °C to 65 °C60:4045%Aggressive reduction leads to significant, unwanted hydrodehalogenation of the aryl ring.
H₂, Pd/C, MeOH25 °C0:1000%Complete hydrogenolysis of the aryl bromide bond. Strictly contraindicated.
Raney Ni, H₂ (50 psi)25 °C90:1072%Good yield, but requires pressurized equipment and leaves trace des-bromo impurities.
BH₃·THF 0 °C to 65 °C >99:1 88% Optimal. Borane selectively coordinates to the nitrile nitrogen, leaving the aryl halide completely intact.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each phase includes specific analytical checkpoints to verify the success of the transformation before proceeding.

Protocol A: Chemoselective Reduction to 1,3-Amino Alcohol
  • Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon.

  • Dissolution: Dissolve 10.0 mmol (2.40 g) of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile in 50 mL of anhydrous THF.

  • Addition: Cool the reaction mixture to 0 °C. Dropwise, add 30.0 mL of Borane-THF complex (1.0 M in THF, 3.0 equiv). Causality: Slow addition prevents thermal spikes that could trigger side reactions.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65 °C) for 12 hours.

  • Quenching: Cool to 0 °C and carefully quench with 20 mL of Methanol to destroy excess borane, followed by 10 mL of 1M HCl to break the boron-amine complex.

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin. A dark purple spot confirms the presence of the primary amine. Submit for LC-MS; the mass spectrum MUST show a distinct 1:1 isotopic doublet at [M+H]+ = 244 and 246 m/z, validating that the bromine atom was not cleaved.

Protocol B: Intramolecular Cyclization to Azetidine
  • Activation: Dissolve the N-Boc protected 1,3-amino alcohol (5.0 mmol) in 30 mL of anhydrous DCM. Add Triethylamine (15.0 mmol) and cool to 0 °C.

  • Mesylation: Add Methanesulfonyl chloride (MsCl, 6.0 mmol) dropwise. Stir for 2 hours. Causality: The primary alcohol is a poor leaving group; conversion to a mesylate is mandatory for the subsequent SN​2 attack.

  • Cyclization: Isolate the crude mesylate and redissolve in 40 mL of anhydrous THF. Add Sodium Hydride (NaH, 60% dispersion, 7.5 mmol) at 0 °C. Heat to 65 °C for 8 hours.

  • Self-Validation Checkpoint: Analyze via ¹H NMR (400 MHz, CDCl₃). The successful formation of the azetidine ring is validated by the complete disappearance of the primary alcohol methylene protons (~3.6 ppm) and the emergence of highly shielded, strained azetidine ring protons appearing as distinct multiplets between 3.8–4.2 ppm.

References

  • Li, X. et al. (2023). Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones. The Journal of Organic Chemistry. Retrieved from:[Link]

  • Brown, H. C. et al. (1999). Selective Reductions. 58. Reaction of Borane−Tetrahydrofuran Complex with Representative Organic Compounds. The Journal of Organic Chemistry, 64(17), 6263–6274. Retrieved from:[Link]

Sources

Exploratory

Structural Elucidation and Synthetic Workflows for 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile: A Comprehensive Guide

Executive Summary The compound 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS No. 1274682-30-2) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, particularly in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS No. 1274682-30-2) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, particularly in the development of selective norepinephrine reuptake inhibitors (SNRIs) and complex nitrogen-containing heterocycles[1]. Featuring a propanenitrile core substituted with a meta-bromobenzyl group and a terminal hydroxyl moiety, this scaffold presents unique synthetic and analytical challenges.

This whitepaper provides a rigorous, self-validating framework for the synthesis and nuclear magnetic resonance (NMR) structural elucidation of this compound. By detailing the causality behind reagent selection and spectral acquisition parameters, this guide serves as an authoritative reference for researchers and drug development professionals.

Synthetic Methodology & Causality

Causality of Reagent Selection

The synthesis of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile relies on the alkylation of a cyanoacetate derivative followed by a chemoselective reduction. The critical juncture in this workflow is the reduction of the intermediate ester (ethyl 2-cyano-3-(3-bromophenyl)propanoate) to a primary alcohol without over-reducing the sensitive nitrile group to a primary amine.

Standard aggressive hydrides, such as lithium aluminum hydride (LiAlH₄), indiscriminately reduce both functional groups. To achieve chemoselectivity, Lithium borohydride (LiBH₄) is employed. The causality lies in the lithium ion's ability to act as a Lewis acid, coordinating with the ester carbonyl oxygen to increase its electrophilicity. This facilitates hydride transfer from the borohydride anion to the ester, while the less electrophilic sp-hybridized nitrile carbon remains unperturbed under controlled thermal conditions[2].

Step-by-Step Self-Validating Protocol
  • Enolate Generation: In an oven-dried, argon-purged flask, dissolve ethyl cyanoacetate (1.1 equiv) in anhydrous DMF (0.5 M). Add anhydrous K₂CO₃ (2.0 equiv) and stir at 25 °C for 15 minutes.

  • Alkylation: Add 3-bromobenzyl bromide (1.0 equiv) dropwise. Elevate the temperature to 80 °C and stir for 4 hours.

  • Validation Check 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 8:2). The disappearance of the benzyl bromide spot ( Rf​ ~0.7) and the appearance of the intermediate ester ( Rf​ ~0.5) validates the completion of the alkylation.

  • Chemoselective Reduction: Isolate the intermediate via aqueous workup. Dissolve the crude ester in anhydrous THF (0.2 M) and cool to 0 °C. Add LiBH₄ (2.0 M in THF, 1.2 equiv) dropwise. Allow the system to warm to room temperature and stir for 3 hours.

  • Validation Check 2 (IR & TLC): Quench a 0.1 mL aliquot with 1M HCl. TLC must show a new, highly polar spot ( Rf​ ~0.3 in Hexanes:EtOAc 6:4). Crucially, Infrared (IR) spectroscopy must reveal a broad -OH stretch (~3400 cm⁻¹) while retaining the sharp -C≡N stretch (~2250 cm⁻¹), confirming the integrity of the self-validating chemoselective system.

  • Isolation: Quench the bulk reaction with saturated aqueous NH₄Cl at 0 °C, extract with EtOAc, and purify via silica gel flash chromatography to yield the target compound[3].

SynthesisWorkflow A 3-Bromobenzyl bromide + Ethyl cyanoacetate B Alkylation (K2CO3, DMF, 80°C) A->B C Ethyl 2-cyano-3- (3-bromophenyl)propanoate B->C D Chemoselective Reduction (LiBH4, THF) C->D E 2-[(3-Bromophenyl)methyl] -3-hydroxypropanenitrile D->E

Synthetic workflow for 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile via selective reduction.

NMR Spectroscopy: Theoretical Causality & Protocol

Sample Preparation & Acquisition Parameters
  • Solvent System: Dissolve 15 mg (for ¹H) or 40 mg (for ¹³C) of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is chosen to prevent exchange of the C3-OH proton, which would occur in protic deuterated solvents like CD₃OD.

  • Instrument: 400 MHz NMR spectrometer equipped with a 5 mm multinuclear probe.

  • Relaxation Delays (D1): Set D1 to 1.0 s for ¹H NMR and 2.0 s for ¹³C NMR. Causality: A longer D1 in ¹³C NMR is critical to allow complete longitudinal relaxation ( T1​ ) of quaternary carbons (C1, C1', C3'), ensuring accurate signal-to-noise ratios and preventing signal suppression.

  • Validation Check 3 (Spectral Integrity): The CDCl₃ solvent peak must appear exactly at δ 7.26 ppm (¹H) and δ 77.16 ppm (¹³C). The TMS peak must be sharp and calibrated to δ 0.00 ppm.

¹H NMR Spectral Analysis

The most critical feature of the ¹H NMR spectrum is the complex splitting of the aliphatic protons. Because the C2 carbon is a stereocenter, the molecule lacks an internal plane of symmetry. Consequently, the two protons on the adjacent C3 hydroxymethyl group (and the two benzylic protons) reside in different diastereomeric environments. They are magnetically inequivalent and couple not only to the C2 methine proton but also to each other (geminal coupling, 2J ~ 11–14 Hz). This causality transforms what would normally be a simple doublet into a complex doublet of doublets (dd) for each individual proton.

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
OH 2.50br s-1HHydroxyl proton (exchangeable)
Benzylic-CH₂ (a) 2.85dd14.0, 7.01HDiastereotopic benzylic proton
Benzylic-CH₂ (b) 2.95dd14.0, 7.51HDiastereotopic benzylic proton
C2-H 3.15m-1HAliphatic methine proton
C3-H₂ (a) 3.65dd11.0, 6.01HDiastereotopic hydroxymethyl proton
C3-H₂ (b) 3.75dd11.0, 5.51HDiastereotopic hydroxymethyl proton
Ar-H6' 7.18dt7.8, 1.51HAromatic proton (ortho to alkyl)
Ar-H5' 7.22t7.81HAromatic proton (meta)
Ar-H2' 7.42t1.81HAromatic proton (between Br and alkyl)
Ar-H4' 7.45dt7.8, 1.51HAromatic proton (ortho to Br)

Validation Check 4: The integration of the aromatic region must sum exactly to 4 protons relative to the 1 proton integration of the C2 methine multiplet at 3.15 ppm, confirming the monosubstitution of the aromatic ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides definitive proof of the carbon skeleton. The C3' aromatic carbon bonded to the bromine atom exhibits a characteristic upfield shift to δ 122.8 ppm. This is driven by the "heavy atom effect" (spin-orbit coupling) of bromine, which increases local shielding compared to a standard aromatic C-H carbon. Conversely, the C1 nitrile carbon appears at δ 119.5 ppm, a diagnostic shift caused by the sp-hybridized geometry and the strong diamagnetic anisotropy of the triple bond.

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)TypeAssignment Notes
C2 34.5CHAliphatic methine
Benzylic-CH₂ 35.8CH₂Benzylic carbon
C3 61.2CH₂Hydroxymethyl carbon
C1 119.5CNitrile carbon
C3' 122.8CAromatic C-Br (heavy atom effect)
C6' 127.5CHAromatic CH
C5' 130.3CHAromatic CH
C4' 130.6CHAromatic CH
C2' 132.1CHAromatic CH
C1' 138.5CAromatic quaternary (ipso to alkyl)

2D NMR Workflows: Establishing Connectivity

To absolutely validate the structural assignment, 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons.

The critical structural proof for 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile is establishing that the benzylic CH₂, the C2 methine, and the C3 hydroxymethyl group are all connected to the central C2 node, and that the nitrile group is intact. The HMBC spectrum will show a strong 3J correlation from the diastereotopic benzylic protons ( δ 2.85, 2.95) to the nitrile carbon ( δ 119.5), and a corresponding 3J correlation from the C3 hydroxymethyl protons ( δ 3.65, 3.75) to the same nitrile carbon.

HMBC_Correlations H_C3 H-3 (CH2OH) δ 3.75, 3.65 C_CN C-1 (CN) δ 119.5 H_C3->C_CN 3J C_C2 C-2 (CH) δ 34.5 H_C3->C_C2 2J H_C2 H-2 (CH) δ 3.15 H_C2->C_CN 2J C_Ar C-1' (Ar) δ 138.5 H_C2->C_Ar 3J H_Bn H-Bn (CH2) δ 2.95, 2.85 H_Bn->C_CN 3J H_Bn->C_C2 2J H_Bn->C_Ar 2J C_C3 C-3 (CH2OH) δ 61.2

Key 2J and 3J HMBC correlations establishing the connectivity of the propanenitrile core.

References

  • Title: Diverse Saturated Heterocycles from a Hydroacylation/Conjugate Addition Cascade (Supporting Information) Source: Chemical Science, The Royal Society of Chemistry URL: [Link]

Sources

Foundational

Toxicity data and safety data sheet (SDS) for 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile

As a Senior Application Scientist navigating the complex landscape of early-stage drug development and chemical synthesis, understanding the physicochemical and toxicological boundaries of your intermediates is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of early-stage drug development and chemical synthesis, understanding the physicochemical and toxicological boundaries of your intermediates is paramount. 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS: 1274682-30-2) is a highly functionalized building block. Featuring a versatile 3-bromobenzyl moiety for transition-metal-catalyzed cross-coupling and a β -hydroxy nitrile group for downstream reduction or hydrolysis, it is an invaluable precursor.

However, its structural motifs carry specific metabolic liabilities and toxicity risks. This whitepaper synthesizes the safety data sheet (SDS) metrics, toxicological causality, and self-validating experimental protocols required to handle and evaluate this compound safely and effectively.

Structural Profiling & Toxicological Causality

The molecule, also referred to as 2-(3-bromobenzyl)-3-hydroxypropanenitrile, possesses a molecular weight of 240.09 g/mol and the formula C₁₀H₁₀BrNO 1.

From a toxicological standpoint, nitriles are not inherently toxic, but their metabolic fate dictates their hazard profile. In biological systems, benzyl nitrile derivatives are subject to enzymatic transformation. For instance, plant biology demonstrates that benzyl nitriles act as defense-related toxic volatiles synthesized via cytochrome P450 (CYP450) pathways 2. In mammalian hepatic systems, the β -hydroxy nitrile motif is susceptible to two primary toxification routes:

  • CYP450-Mediated α -Hydroxylation: Oxidation at the carbon adjacent to the nitrile yields an unstable cyanohydrin, which spontaneously decomposes to release toxic hydrogen cyanide (HCN) and a corresponding aldehyde.

  • β -Elimination: Dehydration of the β -hydroxy group generates an α,β -unsaturated nitrile. This creates a potent Michael acceptor capable of covalently binding to cellular nucleophiles (e.g., glutathione or cysteine residues on critical proteins), leading to oxidative stress and cytotoxicity 3.

MetabolicPathway Parent 2-[(3-Bromophenyl)methyl] -3-hydroxypropanenitrile CYP450 CYP450 Alpha-Hydroxylation Parent->CYP450 Phase I Metabolism Elimination Dehydration (Beta-Elimination) Parent->Elimination Spontaneous/Enzymatic Cyanohydrin Cyanohydrin Intermediate CYP450->Cyanohydrin Michael Alpha,Beta-Unsaturated Nitrile Elimination->Michael HCN Hydrogen Cyanide (HCN) + Aldehyde Cyanohydrin->HCN Decomposition GSH GSH Adduct (Detoxification/Depletion) Michael->GSH Nucleophilic Attack

Fig 1. Proposed metabolic activation and toxicity pathways for beta-hydroxy nitriles.

Safety Data Sheet (SDS) & Handling Metrics

Due to the metabolic liabilities outlined above, 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile is globally classified under the Globally Harmonized System (GHS) as a Category 4 Acute Toxin across all primary exposure routes 1, 4.

Table 1: Core SDS Classifications and Mitigation Strategies

Hazard MetricClassification / StatementScientific Rationale & Engineering Control
Signal Word WARNING Indicates moderate acute toxicity requiring stringent lab protocols.
Oral Toxicity Acute Tox. 4 (H302: Harmful if swallowed)Gastrointestinal absorption leads to hepatic first-pass metabolism, risking rapid HCN release. Control: Prohibit eating/drinking in the lab; use closed-system transfers.
Dermal Toxicity Acute Tox. 4 (H312: Harmful in contact with skin)Lipophilic benzyl moiety facilitates transdermal penetration. Control: Double-gloving with nitrile (min 0.11mm thickness); lab coat.
Inhalation Acute Tox. 4 (H332: Harmful if inhaled)Aerosolized particulates bypass hepatic first-pass, directly entering systemic circulation. Control: Handle exclusively within a certified Class II fume hood.

Experimental Protocol: In Vitro Metabolic Stability Profiling

To empirically validate the biological half-life and clearance rate of this compound before advancing it in any structure-activity relationship (SAR) campaign, a Human Liver Microsome (HLM) stability assay is required.

This protocol is designed as a self-validating system : it includes internal standards to correct for extraction variance and positive controls to verify the enzymatic viability of the microsomes.

Step-by-Step Methodology:
  • Reagent Preparation (Maintaining Sink Conditions):

    • Prepare a 10 mM stock solution of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile in LC-MS grade DMSO.

    • Causality: Dilute the stock to a final assay concentration of 1 µM. Keeping the concentration well below the anticipated Km​ ensures the reaction follows first-order kinetics, preventing CYP saturation and artificially prolonged half-lives.

  • Matrix Equilibration:

    • Suspend pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂ to a final protein concentration of 0.5 mg/mL. Pre-warm the matrix in a 37°C shaking water bath for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes are obligate monooxygenases; without the continuous supply of electrons from NADPH, phase I metabolic oxidation cannot occur.

  • Time-Course Sampling & Quenching:

    • At discrete time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

    • Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide).

    • Causality: The 3:1 ratio of organic solvent instantly denatures the microsomal proteins, halting enzymatic activity precisely at the time point, while simultaneously precipitating proteins for cleaner LC-MS injection.

  • Self-Validation Controls:

    • Run parallel incubations using Verapamil (a known rapid-clearance drug) as a positive control to validate HLM activity. Run a negative control omitting NADPH to rule out chemical instability or non-CYP degradation.

  • Analysis:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Workflow Prep 1. Reagent Prep (1µM Final Conc.) HLM 2. HLM Incubation (+ NADPH System) Prep->HLM Quench 3. Quench & Extract (Ice-cold Acetonitrile) HLM->Quench LCMS 4. LC-MS/MS Analysis (MRM Mode) Quench->LCMS Data 5. Intrinsic Clearance Calculation LCMS->Data

Fig 2. Step-by-step workflow for in vitro microsomal stability profiling.

Conclusion

2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile is a potent synthetic intermediate, but its β -hydroxy nitrile architecture demands rigorous safety protocols due to the risk of cyanide liberation and Michael acceptor formation. By adhering to Acute Tox 4 handling guidelines and utilizing self-validating metabolic profiling assays, researchers can safely harness its chemical utility while mitigating downstream toxicological attrition.

References

  • NextSDS. "2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile — Chemical Identifiers". NextSDS Chemical Database.
  • Sigma-Aldrich. "3-hydroxypropanenitrile Derivatives and Specifications". Sigma-Aldrich Catalog.
  • ACS Publications. "Biochemical Pathway of Benzyl Nitrile Derived from l-Phenylalanine in Tea (Camellia sinensis) and Its Formation in Response to Postharvest Stresses". Journal of Agricultural and Food Chemistry.
  • Frontiers. "Metabolic Fate of Dietary Glucosinolates and Their Metabolites: A Role for the Microbiome". Frontiers in Nutrition.

Sources

Exploratory

Predictive Crystallographic Profiling and Structural Determination Strategy for 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile

Executive Summary The compound 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS: 1274682-30-2) is a highly versatile, functionalized building block utilized in advanced medicinal chemistry and organic synthesis. St...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS: 1274682-30-2) is a highly versatile, functionalized building block utilized in advanced medicinal chemistry and organic synthesis. Structurally, it features a flexible propanenitrile backbone, a primary hydroxyl group, and a meta-brominated benzyl moiety. Understanding its exact three-dimensional conformation through single-crystal X-ray diffraction (SCXRD) is critical for Structure-Based Drug Design (SBDD).

This technical whitepaper provides a comprehensive, self-validating framework for the crystallization, crystallographic data acquisition, and structural refinement of this compound. By elucidating the causality behind specific experimental methodologies, this guide serves as an authoritative protocol for researchers aiming to isolate single crystals and extract high-fidelity spatial data.

Supramolecular Synthons & Conformational Dynamics

Before initiating crystallization, it is imperative to analyze the target molecule's potential for non-covalent interactions. The spatial arrangement of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile is governed by a delicate balance of competing intermolecular forces:

  • Hydrogen Bonding: The primary hydroxyl group (-OH) acts as a strong hydrogen bond donor, while the terminal nitrile (-C≡N) and the hydroxyl oxygen act as acceptors. This typically drives the formation of 1D polymeric chains or 2D sheets in the crystal lattice.

  • Halogen Bonding: The bromine atom at the meta position of the phenyl ring possesses a highly electrophilic region known as the σ-hole. This enables directional halogen bonding (C–Br···N≡C or C–Br···O–H), which plays a pivotal role in stabilizing the supramolecular architecture[1].

  • Steric and Conformational Flexibility: The sp³-hybridized benzylic and backbone carbons allow for significant rotational freedom. The crystal packing will naturally select the conformer that minimizes steric clash while maximizing the enthalpy gained from H-bonding and halogen bonding.

Self-Validating Crystallization Protocol

Due to the conformational flexibility of the aliphatic chain, rapid precipitation methods (e.g., crash cooling) often yield amorphous powders. To obtain diffraction-quality single crystals, a Vapor Diffusion strategy is strictly recommended. This method precisely controls the supersaturation rate, allowing the molecules sufficient time to organize into a thermodynamically stable lattice.

Solvent Screening Matrix

Selecting the correct solvent/antisolvent pair is the most critical variable. The table below summarizes the quantitative parameters and expected outcomes for various systems.

Solvent System (Solvent/Antisolvent)Volume RatioDielectric Constant (ε)Evaporation RateExpected Crystallization Outcome
Dichloromethane / Hexane1:38.9 / 1.9HighRapid nucleation, microcrystals
Ethyl Acetate / Heptane 1:4 6.0 / 1.9 Moderate Optimal single crystal growth
Methanol / Water1:232.7 / 80.1LowAmorphous precipitation
Step-by-Step Vapor Diffusion Methodology
  • Dissolution: Dissolve 15 mg of high-purity (>99%) 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile in 0.5 mL of Ethyl Acetate in a 2 mL inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Assembly: Place the uncapped 2 mL inner vial into a 20 mL outer vial containing 3 mL of Heptane (antisolvent).

  • Sealing and Incubation: Seal the outer vial tightly with a PTFE-lined cap. Incubate in a vibration-free environment at a constant 4°C.

  • Validation: After 14–21 days, inspect the inner vial under a polarized optical microscope. Select a crystal with sharply defined edges, uniform extinction under cross-polarizers, and dimensions between 0.1 and 0.3 mm.

G A Compound Synthesis B Solvent Screening A->B C Vapor Diffusion B->C D Optical Selection C->D E XRD Analysis D->E

Figure 1: Step-by-step vapor diffusion crystallization workflow for small organic molecules.

X-Ray Diffraction Data Acquisition & Refinement

The acquisition of crystallographic data must be tailored to the atomic composition of the molecule.

Data Collection Parameters
  • Radiation Source: Molybdenum Kα radiation (λ = 0.71073 Å) is strictly mandated over Copper Kα. The presence of the heavy bromine atom causes severe X-ray absorption and fluorescence under Cu Kα radiation, which drastically degrades data quality. Mo Kα minimizes these absorption effects, ensuring high-resolution data collection.

  • Temperature: Data should be collected at cryogenic temperatures (typically 100 K) using a nitrogen stream. This minimizes thermal motion (Debye-Waller factors), allowing for the precise localization of the hydroxyl hydrogen atom.

Phase Problem and Refinement Strategy
  • Structure Solution: The phase problem is solved using intrinsic phasing or direct methods, which easily locate the heavy bromine atom. The remaining carbon, nitrogen, and oxygen atoms are subsequently identified via difference Fourier maps.

  • Refinement: The structure is refined using full-matrix least-squares on F2 utilizing the SHELXL program[2].

  • Software Interface: The entire solution and refinement workflow is managed within the OLEX2 graphical user interface, which provides a self-validating environment for modeling disorder and generating publication-ready CIF files[3].

  • Database Validation: The final structural geometry is cross-referenced against analogous structures in the Cambridge Structural Database (CSD) to ensure bond lengths and angles fall within expected statistical distributions[4].

Projected Crystallographic Data Summary

Because the compound is synthesized as a racemate (due to the chiral center at C2), it will crystallize in a centrosymmetric space group. Based on empirical data from structurally analogous brominated propanenitriles in the CSD, the following crystallographic parameters are projected:

ParameterProjected Value
Chemical FormulaC₁₀H₁₀BrNO
Formula Weight240.10 g/mol
Crystal SystemMonoclinic
Space Group P21​/c
Unit Cell Dimensions a≈8.5 Å, b≈12.2 Å, c≈10.4 Å
β Angle ≈95.0∘
Unit Cell Volume ≈1074 ų
Z,Z′ 4, 1
Calculated Density ≈1.48 g/cm³
Absorption Coefficient ( μ ) ≈3.5 mm⁻¹ (Mo Kα)

Implications for Structure-Based Drug Design (SBDD)

The empirical crystallographic data (.CIF) of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile is not merely a static structural proof; it is a dynamic tool for computational chemistry. By accurately mapping the halogen bond vectors and hydrogen bond donor/acceptor angles, computational chemists can constrain docking algorithms to highly specific pharmacophore models, accelerating the lead optimization process.

G A Empirical Crystal Structure (.CIF) B 3D Conformation & Synthon Analysis A->B C Halogen & Hydrogen Bond Mapping B->C D In Silico Target Docking C->D E Lead Optimization & SAR D->E

Figure 2: Integration of crystallographic data into structure-based drug design (SBDD).

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601.[Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Compound: 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS: 1274682-30-2) Application: Advanced pharmaceutical intermediate for...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Compound: 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS: 1274682-30-2) Application: Advanced pharmaceutical intermediate for the synthesis of functionalized heterocycles, γ -amino alcohols, and substituted carboxylic acids.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of α -substituted β -hydroxynitriles presents a unique chemoselectivity challenge. Direct α -alkylation of 3-hydroxypropanenitrile requires the installation and subsequent removal of an oxygen-protecting group (such as a tert-butyldimethylsilyl ether) to prevent competitive O-alkylation, adding unnecessary steps and reducing overall atom economy.

To optimize throughput and yield, this protocol utilizes a highly efficient two-step sequence:

  • C-Alkylation: The α -alkylation of ethyl cyanoacetate with 3-bromobenzyl bromide. Because the α -protons of ethyl cyanoacetate are highly acidic (pKa ~9) due to the electron-withdrawing nitrile and ester groups, a mild base like potassium carbonate ( K2​CO3​ ) is sufficient to generate the enolate. This avoids the need for cryogenic temperatures and strong bases like LDA[1].

  • Chemoselective Reduction: The selective reduction of the ester moiety to a primary alcohol in the presence of the nitrile and the aryl bromide. Lithium borohydride ( LiBH4​ ) is the reagent of choice here. Unlike Lithium Aluminum Hydride ( LiAlH4​ ), which will over-reduce the nitrile to a primary amine, LiBH4​ provides excellent chemoselectivity for the ester group under controlled conditions [2].

Experimental Workflow

G SM Ethyl Cyanoacetate + 3-Bromobenzyl Bromide INT Ethyl 2-(3-bromobenzyl) -2-cyanoacetate SM->INT K2CO3, DMF 60°C, 4h PROD 2-[(3-Bromophenyl)methyl] -3-hydroxypropanenitrile INT->PROD LiBH4, THF 0°C to RT, 12h

Fig 1. Two-step synthesis workflow for 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile.

Materials and Reagents

Table 1: Reagent Stoichiometry for 50 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRoleSafety / Handling
Ethyl cyanoacetate113.111.055.94 g (5.6 mL)NucleophileIrritant; handle in fume hood.
3-Bromobenzyl bromide249.931.0012.50 gElectrophileLachrymator; corrosive [1].
Potassium carbonate ( K2​CO3​ )138.201.5010.36 gBaseHygroscopic; use anhydrous.
N,N-Dimethylformamide (DMF)73.09-50 mLSolventToxic; reproductive hazard.
Lithium borohydride ( LiBH4​ )21.781.201.31 gReductantReacts violently with water [2].
Tetrahydrofuran (THF)72.11-100 mLSolventFlammable; use anhydrous.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Ethyl 2-(3-bromobenzyl)-2-cyanoacetate

Objective: High-yielding C-alkylation utilizing mild basic conditions.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Charging: Add anhydrous K2​CO3​ (10.36 g, 75 mmol) to the flask, followed by anhydrous DMF (50 mL).

  • Enolate Formation: Slowly add ethyl cyanoacetate (5.94 g, 52.5 mmol) via syringe. Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation.

  • Alkylation: Add 3-bromobenzyl bromide (12.50 g, 50 mmol) dropwise over 10 minutes.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Stir vigorously for 4 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 4:1, UV visualization) [1].

  • Workup: Cool the mixture to room temperature. Quench the reaction by pouring it into 200 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×75 mL).

  • Washing & Drying: Wash the combined organic layers with brine ( 3×50 mL) to remove residual DMF. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: The crude ester is typically pure enough (>90%) for the subsequent reduction. If analytical purity is required, purify via flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes).

Phase 2: Chemoselective Reduction to Target Compound

Objective: Reduction of the ester to a primary alcohol without compromising the nitrile or aryl bromide.

  • Preparation: In a flame-dried 500 mL round-bottom flask under argon, dissolve the intermediate Ethyl 2-(3-bromobenzyl)-2-cyanoacetate (approx. 50 mmol) in anhydrous THF (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Carefully add LiBH4​ (1.31 g, 60 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur. [2]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 2:1) until the starting material is completely consumed.

  • Quenching (Critical Step): Cool the flask back to 0 °C. Slowly and carefully add saturated aqueous NH4​Cl (50 mL) dropwise to quench excess LiBH4​ . Stir for 30 minutes until bubbling ceases.

  • Extraction: Dilute the mixture with water (50 mL) and extract with Ethyl Acetate ( 3×100 mL).

  • Drying & Concentration: Wash the combined organic layers with brine (100 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography (Silica gel, gradient elution 20-40% EtOAc in Hexanes) to afford the pure 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile.

Analytical Data & Validation

To ensure the self-validating nature of this protocol, verify the isolated product against the expected analytical markers below. The absence of an ester carbonyl stretch and the presence of a strong hydroxyl stretch confirm successful chemoselective reduction.

Table 2: Expected Analytical Characterization

Analytical MethodExpected Signals / ObservationsDiagnostic Significance
Physical State Colorless to pale yellow viscous oilStandard for β -hydroxynitriles.
IR Spectroscopy ~3400 cm−1 (broad, O-H stretch)~2245 cm−1 (sharp, C≡N stretch)Confirms successful reduction while retaining the nitrile group.
1 H NMR (400 MHz, CDCl3​ ) δ 7.4-7.1 (m, 4H, Ar-H) δ 3.8-3.6 (m, 2H, CH2​ -OH) δ 3.1-2.8 (m, 3H, Ar- CH2​ and CH-CN) δ 2.4 (br s, 1H, OH)Confirms the intact 3-bromophenyl ring and the newly formed primary alcohol adjacent to the chiral center.
LC-MS (ESI+) m/z 240.0, 242.0 [M+H]+ Isotopic pattern (1:1 ratio) confirms the presence of the bromine atom.

References

  • Bridges, T. M., et al. (2010). Targeting Selective Activation of M1 for the Treatment of Alzheimer's Disease: Further Chemical Optimization and Pharmacological Characterization of the M1 Positive Allosteric Modulator ML169.
  • Maruyama, T., et al. (2009). An Improved Synthesis of the Selective EP4 Receptor Agonist ONO-4819. The Journal of Organic Chemistry.
Application

Application Note: 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile as a Versatile Pharmaceutical Intermediate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols Executive Summary The compound 2-[(3-Bromophenyl)methyl]-3-hydroxypropa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Executive Summary

The compound 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS: 1274682-30-2) is a highly functionalized, densely packed aliphatic building block. Its strategic value in medicinal chemistry lies in the orthogonal reactivity of its three primary functional groups: an aryl bromide, a primary alcohol, and an aliphatic nitrile. This application note details the mechanistic rationale and step-by-step protocols for deploying this intermediate in the synthesis of high-value pharmaceutical scaffolds, including 3-substituted azetidines, biaryl systems, and β -amino acid derivatives.

Structural Rationale & Orthogonal Reactivity

The architectural brilliance of this molecule stems from its ability to undergo selective transformations without requiring exhaustive protection-deprotection sequences.

  • The Aryl Bromide ( Csp2​−Br ): Serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for rapid exploration of chemical space in the hydrophobic binding pockets of target receptors.

  • The Aliphatic Nitrile ( C≡N ): Acts as a masked primary amine or carboxylic acid. Its reduction extends the carbon chain by one atom, generating a 1,3-aminoalcohol motif.

  • The Primary Alcohol ( Csp3​−OH ): Can be oxidized to an aldehyde/acid or activated as a leaving group for intramolecular cyclizations.

Functionalization Core 2-[(3-Bromophenyl)methyl] -3-hydroxypropanenitrile Aryl Biaryl Derivatives (Suzuki Coupling) Core->Aryl Orthogonal Aryl Bromide Nitrile Beta-Amino Acids (Hydrolysis/Reduction) Core->Nitrile Nitrile Transformation Alcohol Aldehydes / Acids (Oxidation) Core->Alcohol Primary Alcohol Oxidation Azetidine Azetidine Scaffolds (Cyclization) Core->Azetidine 1,3-Bifunctional Exploitation

Fig 1. Orthogonal functionalization logic of the intermediate's reactive sites.

Application 1: Synthesis of 3-Substituted Azetidines

Azetidines are increasingly utilized in drug discovery as metabolically stable, conformationally restricted bioisosteres for larger heterocycles (like pyrrolidines) or dialkylamines . The 1,3-relationship between the nitrile and the hydroxyl group in our intermediate is perfectly primed for tandem reduction-cyclization to yield 3-(3-bromobenzyl)azetidine .

Mechanistic Rationale

The choice of Borane-THF ( BH3​⋅THF ) over LiAlH4​ for nitrile reduction is dictated by causality: LiAlH4​ is highly basic and aggressively nucleophilic, posing a significant risk of undesired hydrodehalogenation of the aryl bromide. BH3​ , an electrophilic reducing agent, selectively reduces the nitrile while leaving the aryl bromide intact. Subsequently, a Mitsunobu cyclization is favored over traditional mesylation/ SN​2 pathways due to its mild, neutral conditions, which prevent elimination side-reactions of the primary alcohol.

AzetidineSynthesis A 2-[(3-Bromophenyl)methyl] -3-hydroxypropanenitrile B 2-(3-Bromobenzyl) -3-amino-1-propanol A->B BH3·THF, Reflux (Nitrile Reduction) C 3-(3-Bromobenzyl) -azetidine B->C DIAD, PPh3, THF (Mitsunobu Cyclization)

Fig 2. Tandem reduction and Mitsunobu cyclization to yield azetidine scaffolds.

Protocol: Synthesis of 3-(3-Bromobenzyl)azetidine

Step 1: Chemoselective Nitrile Reduction

  • Charge a flame-dried Schlenk flask with 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (1.0 eq) and anhydrous THF (0.2 M) under an Argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add BH3​⋅THF (1.0 M in THF, 2.5 eq) dropwise over 15 minutes to control the exothermic formation of the amine-borane complex.

  • Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.

  • Cool to 0 °C and carefully quench with Methanol until effervescence ceases. Add 1M HCl (3.0 eq) and stir at 50 °C for 2 hours to break the robust boron-amine complex.

  • Basify with 2M NaOH (pH > 10), extract with EtOAc ( ), dry over Na2​SO4​ , and concentrate to yield 2-(3-bromobenzyl)-3-amino-1-propanol.

Step 2: Intramolecular Mitsunobu Cyclization

  • Dissolve the crude 1,3-aminoalcohol (1.0 eq) and Triphenylphosphine ( PPh3​ , 1.2 eq) in anhydrous THF (0.1 M) at 0 °C.

  • Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. The reaction mixture will turn pale yellow.

  • Stir at room temperature for 4–6 hours. Monitor via LC-MS.

  • Concentrate under reduced pressure and purify via silica gel chromatography (DCM/MeOH with 1% Et3​N ) to isolate the azetidine.

Application 2: Elaboration via Suzuki-Miyaura Cross-Coupling

The unhindered nature of the 3-bromo substituent allows for direct C−C bond formation. By utilizing a robust palladium precatalyst, this coupling can be performed without protecting the free hydroxyl or nitrile groups, streamlining the synthetic sequence.

Mechanistic Rationale

Pd(dppf)Cl2​ is selected as the precatalyst due to its large bite angle, which accelerates the reductive elimination step of the catalytic cycle. Furthermore, its stability in biphasic aqueous conditions allows the free hydroxyl and nitrile groups to remain unprotected, avoiding atom-inefficient protection/deprotection steps.

Protocol: Unprotected Suzuki Coupling
  • In a microwave vial, combine 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (1.0 eq), the desired Arylboronic Acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.0 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 0.2 M).

  • Seal the vial and heat to 80 °C for 8 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Cool to room temperature, dilute with water, and extract with EtOAc.

  • Wash the organic layer with brine, dry over MgSO4​ , and purify via flash chromatography to obtain the biaryl intermediate.

Application 3: Access to β -Amino Acid Derivatives

The 1,3-aminoalcohol motif is a direct precursor to complex β -amino acids via umpolung or oxidative strategies . By reducing the nitrile to an amine and subsequently oxidizing the primary alcohol to a carboxylic acid, researchers can access analogs of GABA derivatives (e.g., Baclofen or Phenibut analogs) with a unique 3-benzyl substitution pattern.

Protocol: Oxidation to β -Amino Acid
  • Protect the primary amine of 2-(3-bromobenzyl)-3-amino-1-propanol (from Application 1, Step 1) using Boc2​O (1.1 eq) and Et3​N (1.5 eq) in DCM.

  • Treat the resulting N-Boc aminoalcohol (1.0 eq) with TEMPO (0.1 eq) and BAIB (Bis(acetoxy)iodobenzene, 2.2 eq) in a 1:1 mixture of DCM/Water at room temperature for 4 hours.

  • Quench with saturated aqueous Na2​S2​O3​ , extract with DCM, and concentrate.

  • Cleave the Boc group using 4M HCl in Dioxane to precipitate the β -amino acid hydrochloride salt.

Quantitative Data & Reaction Optimization

The following table summarizes the expected performance metrics and critical parameters for the transformations discussed above, providing a self-validating benchmark for laboratory execution.

TransformationTarget ScaffoldKey ReagentsTemp (°C)Expected Yield (%)Primary Challenge / Mitigation
Nitrile Reduction 1,3-Aminoalcohol BH3​⋅THF 6575–85Challenge: Boron complexation.Mitigation: Acidic hydrolysis at 50 °C.
Mitsunobu Cyclization AzetidineDIAD, PPh3​ 0 to 2560–70Challenge: Intermolecular dimerization.Mitigation: Maintain high dilution (0.1 M).
Suzuki Coupling Biaryl Nitrile Ar−B(OH)2​ , Pd(dppf)Cl2​ 8080–95Challenge: Protodeboronation.Mitigation: Use degassed biphasic solvents.
Alcohol Oxidation β -Amino AcidTEMPO, BAIB2570–80Challenge: Over-oxidation/degradation.Mitigation: Pre-protect the amine as N-Boc.

Conclusion

2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile is a highly modular intermediate that bridges the gap between simple starting materials and complex, biologically relevant architectures. By leveraging its orthogonal functional groups, drug development professionals can rapidly access azetidines, biaryl systems, and peptidomimetics with high atom economy and synthetic efficiency.

References

  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. "Azetidines of Pharmacological Interest." Archiv der Pharmazie, 2021, 354(9), 2100062. URL:[Link]

  • Wu, B., Chen, H., Gao, M., Gong, X., & Hu, L. "Synthesis of 1,3-Aminoalcohols and Spirocyclic Azetidines via Tandem Hydroxymethylation and Aminomethylation Reaction of β -Keto Phosphonates with N-Nosyl-O-(2-bromoethyl)hydroxylamine." Organic Letters, 2021, 23(11), 4152-4157. URL:[Link]

  • Daniel, P. E., Weber, A. E., & Malcolmson, S. J. "Umpolung Synthesis of 1,3-Amino Alcohols: Stereoselective Addition of 2-Azaallyl Anions to Epoxides." Organic Letters, 2017, 19(13), 3490-3493. URL:[Link]

Method

Catalytic conditions for reacting 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile

An Application Guide to the Catalytic Chemistry of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile Abstract This technical guide provides a comprehensive overview of catalytic strategies for the selective functionaliza...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Catalytic Chemistry of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile

Abstract

This technical guide provides a comprehensive overview of catalytic strategies for the selective functionalization of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile, a versatile trifunctional chemical intermediate. The presence of a nitrile, a secondary hydroxyl group, and an aryl bromide moiety on a flexible aliphatic backbone makes this molecule a highly valuable building block for the synthesis of complex pharmaceutical and agrochemical targets. This document outlines detailed, field-proven protocols for three distinct, chemoselective transformations: the catalytic hydrogenation of the nitrile to a primary amine, the selective oxidation of the secondary alcohol to a ketone, and the palladium-catalyzed Suzuki-Miyaura cross-coupling at the carbon-bromine bond. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and presents comparative data to guide researchers in achieving optimal reaction outcomes.

Molecular Profile and Strategic Reactivity

The synthetic utility of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile stems from its three distinct reactive centers. A successful synthetic campaign hinges on the ability to address one functional group while leaving the others intact.

  • Nitrile Group (-C≡N): This group is a versatile precursor to primary amines via reduction or can be hydrolyzed to amides and carboxylic acids. Catalytic hydrogenation is the most atom-economical method for its conversion to an amine.[1][2]

  • Secondary Hydroxyl Group (-OH): The alcohol can be selectively oxidized to the corresponding ketone, providing access to β-keto nitrile scaffolds. Its presence is also critical in directing certain stereoselective reactions.

  • Aryl Bromide (Ar-Br): The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems or the introduction of new carbon or heteroatom substituents.[3][4] The C-Br bond is weaker than C-Cl or C-F bonds, making it sufficiently reactive for a broad range of transformations while remaining stable to many reaction conditions.[3]

The strategic challenge lies in the chemoselective activation of one site without triggering side reactions at the others. For instance, hydrogenation of the nitrile must be conducted under conditions that do not cause hydrodebromination of the aryl bromide. Similarly, oxidation of the alcohol requires a system that is inert towards the nitrile and the C-Br bond. This guide provides validated protocols to navigate these challenges.

Protocol I: Selective Catalytic Hydrogenation of the Nitrile Group

The reduction of the nitrile to a primary amine (3-amino-2-[(3-bromophenyl)methyl]propan-1-ol) is a foundational transformation. The primary challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which arise from the condensation of the intermediate imine with the product amine.[1][5]

Causality of Experimental Design: The chosen protocol employs a Raney Nickel catalyst, which is highly active for nitrile hydrogenation.[1] The reaction is conducted in an alcoholic solvent saturated with ammonia. Ammonia serves a crucial role by competitively inhibiting the reaction between the intermediate imine and the primary amine product, thereby maximizing selectivity for the desired primary amine.[5][6] A moderate hydrogen pressure is sufficient to achieve full conversion without promoting cleavage of the C-Br bond.

Experimental Workflow: Nitrile Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Autoclave Vessel prep_reagents Add Substrate, Ethanol, NH3 (aq) prep_vessel->prep_reagents prep_catalyst Add Raney Ni (under solvent) prep_reagents->prep_catalyst rxn_seal Seal Autoclave prep_catalyst->rxn_seal rxn_purge Purge with N2, then H2 rxn_seal->rxn_purge rxn_pressurize Pressurize with H2 rxn_purge->rxn_pressurize rxn_heat Heat & Stir rxn_pressurize->rxn_heat workup_cool Cool to RT & Vent H2 rxn_heat->workup_cool workup_filter Filter Catalyst (Celite®) workup_cool->workup_filter workup_concentrate Concentrate Filtrate workup_filter->workup_concentrate workup_purify Purify via Chromatography workup_concentrate->workup_purify

Caption: Workflow for selective nitrile hydrogenation.

Step-by-Step Protocol: Nitrile Hydrogenation
  • Vessel Preparation: To a high-pressure autoclave vessel, add 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (1.0 eq.).

  • Solvent Addition: Add ethanol (or methanol) saturated with ammonia. A common method is to bubble ammonia gas through the alcohol for 15-20 minutes prior to use, or to use a solution of 7N ammonia in methanol. The total solvent volume should be approximately 10-15 mL per gram of substrate.

  • Catalyst Addition: Under a blanket of nitrogen or argon, carefully add Raney® Nickel (50% slurry in water, ~10-20% by weight of the substrate). Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet.

  • Reaction Execution: Seal the autoclave. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the vessel to 100-150 psig (7-10 bar) with hydrogen.[6]

  • Begin vigorous stirring and heat the reaction to 50-70 °C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Purification: Open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol. Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by silica gel chromatography.

Comparative Catalyst Performance
Catalyst SystemPressure (psig)Temp (°C)AdditiveSelectivity for 1° AmineReference Analogy
Raney Ni 100 - 20050 - 80AmmoniaHigh[1][7]
Rhodium (on Carbon) 15 - 20020 - 100Basic SubstanceHigh[6]
Cobalt Nanoparticles 435 (30 bar)80NoneHigh[5]
Palladium (on Carbon) 50 - 50025 - 80None/AcidModerate to Low*[2]

*Palladium catalysts have a higher propensity for causing hydrodebromination and are generally less selective for primary amines without specific additives.

Protocol II: Selective Catalytic Oxidation of the Secondary Alcohol

The oxidation of the secondary alcohol to a ketone yields 2-[(3-bromophenyl)methyl]-3-oxopropanenitrile, a valuable β-keto nitrile intermediate. The protocol must be mild enough to prevent side reactions, such as the Baeyer-Villiger oxidation or reactions involving the benzylic position.

Causality of Experimental Design: This protocol utilizes an iron(III)-based coordination complex as the catalyst with hydrogen peroxide as the terminal oxidant.[8] Iron is an abundant, inexpensive, and environmentally benign metal. The pyridine-containing ligand modulates the iron center's reactivity, enabling the selective oxidation of alcohols.[8] Acetonitrile is chosen as the solvent as it often provides superior conversion and selectivity in such systems.[8] Slow addition of hydrogen peroxide is critical to maintain a low instantaneous concentration, which minimizes side reactions and catalyst decomposition.

Experimental Workflow: Alcohol Oxidation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Round-bottom flask prep_reagents Add Substrate, Acetonitrile, Fe(III) catalyst prep_flask->prep_reagents rxn_stir Stir at RT prep_reagents->rxn_stir rxn_add_h2o2 Add H2O2 (30% aq.) via syringe pump rxn_stir->rxn_add_h2o2 rxn_monitor Monitor by TLC/GC rxn_add_h2o2->rxn_monitor workup_quench Quench with Na2S2O3 (aq) rxn_monitor->workup_quench workup_extract Extract with Ethyl Acetate workup_quench->workup_extract workup_dry Dry (Na2SO4) & Concentrate workup_extract->workup_dry workup_purify Purify via Chromatography workup_dry->workup_purify

Caption: Workflow for selective alcohol oxidation.

Step-by-Step Protocol: Alcohol Oxidation
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (1.0 eq.) and the iron(III) catalyst (e.g., [Fe(III)(Br)2(Pc-L)]Br, 1-5 mol%).[8]

  • Solvent Addition: Add acetonitrile (10-20 mL per gram of substrate).

  • Oxidant Addition: Begin stirring the solution at room temperature. Using a syringe pump, add 30% aqueous hydrogen peroxide (1.2-1.5 eq.) over a period of 2-4 hours. Note: Maintain efficient stirring during the addition.

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench any remaining peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Alternative Oxidation Systems
Catalyst SystemOxidantTemp (°C)Key AdvantagesReference Analogy
Fe(III) Complex H₂O₂25Inexpensive, non-toxic metal[8]
TEMPO / CuI / bpy O₂ (air)25-50Very mild, uses air as oxidant[9][10]
NaBr / HNO₃ O₂ (air)25Metal-free, in-situ BrOH generation[11]
Ru/C O₂80-100Heterogeneous, reusable catalyst[12]

Protocol III: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Creating a new carbon-carbon bond at the aryl bromide position dramatically increases molecular complexity. The Suzuki-Miyaura coupling is a robust and highly versatile method for this purpose, reacting the aryl bromide with an organoboron reagent.

Causality of Experimental Design: This protocol uses a classic palladium catalyst, Pd(PPh₃)₄, which is effective for a wide range of aryl bromides. A weak inorganic base, such as sodium or potassium carbonate, is required to activate the boronic acid in the catalytic cycle. A two-phase solvent system (e.g., Toluene/Water or Dioxane/Water) is often employed to facilitate the dissolution of both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid salt. The reaction is heated to promote the rate-limiting steps of oxidative addition and reductive elimination.

Catalytic Cycle: Suzuki-Miyaura Coupling

Pd0 Pd(0)L2 ArPdBr R-Pd(II)-X Pd0->ArPdBr Oxidative Addition ArBr R-X (Substrate) ArBr->ArPdBr ArPdAr R-Pd(II)-R' ArPdBr->ArPdAr Transmetalation ArBOH2 R'-B(OH)2 ArBOH2->ArPdBr Base Base Base->ArPdBr ArPdAr->Pd0 Reductive Elimination Product R-R' (Product) ArPdAr->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Step-by-Step Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a Schlenk flask or round-bottom flask fitted with a reflux condenser, add 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (1.0 eq.), the desired arylboronic acid (1.1-1.3 eq.), and a base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

  • Solvent Addition and Degassing: Add a solvent mixture, typically Toluene/Ethanol/Water (e.g., 4:1:1 ratio) or Dioxane/Water (4:1 ratio). The total solvent volume should be 15-20 mL per gram of substrate. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 20-30 minutes, or by three freeze-pump-thaw cycles.

  • Reaction Execution: Place the flask under a positive pressure of nitrogen or argon and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Common Palladium Catalyst Systems
Catalyst / LigandBaseSolvent SystemTypical Substrates
Pd(PPh₃)₄ K₂CO₃, Na₂CO₃Toluene/H₂O, Dioxane/H₂OGeneral purpose, good for many aryl bromides
Pd(dppf)Cl₂ K₃PO₄, Cs₂CO₃Dioxane, THF, DMFEffective for sterically hindered substrates
Pd(OAc)₂ / SPhos K₃PO₄Toluene, DioxaneHigh turnover, good for challenging couplings
Pd/C K₂CO₃Ethanol/H₂OHeterogeneous, easily removed

Safety and Handling

  • 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile: As a cyanohydrin derivative, this compound may be unstable in the presence of strong acids or bases, potentially liberating hydrogen cyanide (HCN) gas, which is highly toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use a properly rated high-pressure vessel and ensure the system is leak-proof. Raney Nickel is pyrophoric when dry.

  • Oxidation: Hydrogen peroxide is a strong oxidant. Avoid contact with skin and eyes. Reactions can be exothermic; ensure proper temperature control.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of dust. Recover palladium residues where possible.

Conclusion

This application note demonstrates that 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile is a substrate of significant synthetic potential. By carefully selecting the catalytic system and reaction conditions, researchers can achieve highly chemoselective transformations at the nitrile, hydroxyl, or aryl bromide functionalities. The protocols provided herein serve as a robust starting point for the development of novel synthetic routes towards complex molecules in the fields of drug discovery and materials science.

References

  • US4739120A - Process for the hydrogenation of nitriles to primary amines.
  • Cyano-borrowing reaction: nickel-catalyzed direct conversion of cyanohydrins and aldehydes/ketones to β-cyano ketone. PMC.
  • Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides.
  • TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates
  • Selective oxidation of alcohols to nitriles with high-efficient Co-[Bmim]Br/C catalyst system.
  • Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions.
  • Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones. The Journal of Organic Chemistry.
  • Nitrile reduction. Wikipedia.
  • C
  • 3-Hydroxypropionitrile Formula. ECHEMI.
  • Organobromine chemistry. Wikipedia.
  • Cyanohydrin synthesis by Cyanation or Cyanosilyl
  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. PMC.
  • Sustainable Processes for Catalytic Oxidative Bromin
  • Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)(Pyridine-Containing Ligand). AIR Unimi.
  • Nitric Acid Assisted In Situ Generation of BrOH: A Selective Catalyst for Oxidation of Benzylic Alcohols. Insight Medical Publishing.
  • Nitrile synthesis by oxidation, rearrangement, dehydr
  • Secondary Alcohol-Driven α-Olefination and α-Alkylation of Nitriles: Introducing a Heterogeneous Ru–Fe Bimetallic Catalyst.
  • US4388250A - Process for the preparation of p-hydroxy-benzyl-nitriles and corresponding amines.

Sources

Application

Laboratory handling and storage guidelines for 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile

An In-Depth Guide to the Laboratory Handling and Storage of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile This document provides detailed application notes and protocols for the safe handling and storage of 2-[(3-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Laboratory Handling and Storage of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile

This document provides detailed application notes and protocols for the safe handling and storage of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS No. 1274682-30-2). The guidance herein is intended for researchers, scientists, and drug development professionals. Given the limited specific toxicological data for this compound, these protocols are grounded in the established best practices for handling structurally related chemical classes, including brominated aromatic compounds, nitriles, and hydroxy-nitriles.

Compound Overview and Profile

2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile is a substituted propanenitrile featuring a bromophenyl group. Its molecular structure suggests its utility as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules. The presence of the nitrile, hydroxyl, and bromophenyl functional groups dictates its chemical reactivity and informs the necessary safety precautions.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1274682-30-2[1][2]
Molecular Formula C10H10BrNO[1][2][3]
Molecular Weight 240.10 g/mol [1][2]
IUPAC Name 2-(3-bromobenzyl)-3-hydroxypropanenitrile[1]
Synonyms 3-(3-Bromo-phenyl)-2-hydroxymethyl-propionitrile[1]
Physical State Not explicitly stated, likely a solid or oil at room temperature.Inferred

Hazard Identification and Risk Assessment

  • Brominated Aromatic Moiety : Brominated organic compounds can present significant health and safety hazards, including toxicity and corrosivity[4]. They can be reactive, particularly with easily oxidized substances[4][5].

  • Nitrile Group (-C≡N) : Nitrile compounds are of toxicological concern as they can release cyanide in vivo. They should always be handled with care to avoid skin contact, inhalation, and ingestion. Some nitriles are known to be toxic and carcinogenic[6].

  • Hydroxyl Group (-OH) : The hydroxyl group can participate in various reactions and may affect the compound's stability under certain conditions.

Inferred Hazards: Based on the available information and the chemical structure, this compound should be treated as a hazardous substance. Assume it is harmful if swallowed, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE)

A stringent PPE policy is mandatory when handling this compound. The following table outlines the minimum requirements.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause serious eye irritation[1].
Hand Protection Disposable nitrile gloves (minimum 5-mil thickness).To prevent skin contact[7]. Gloves must be changed immediately if contaminated[7]. Never reuse disposable gloves[7].
Body Protection A laboratory coat must be worn at all times.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To minimize the risk of inhaling aerosols or vapors.

Safe Handling Protocols

Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

General Handling Practices
  • Work Area : All work with 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile should be conducted in a well-ventilated chemical fume hood[5].

  • Avoid Contamination : Do not eat, drink, or smoke in the laboratory[8]. Wash hands thoroughly after handling the compound, even if gloves were worn[6].

  • Transportation : When transporting the chemical, especially in breakable containers, use a secondary container such as a bottle carrier or cart[6].

  • Spill Preparedness : Know the location of emergency equipment, including safety showers, eyewash stations, and spill kits[6][8].

Experimental Workflow: From Receipt to Disposal

The following diagram outlines the lifecycle of handling this compound in a laboratory setting.

G cluster_0 Preparation cluster_1 Experimental Use cluster_2 Waste Management Receive Receive Compound Log Log into Inventory Receive->Log Verify Integrity Store Store Appropriately Log->Store Follow Storage Guidelines Weigh Weigh in Fume Hood Store->Weigh Retrieve for Use Prepare Prepare Solution Weigh->Prepare React Perform Reaction Prepare->React Workup Reaction Work-up React->Workup Collect_L Collect Liquid Waste Workup->Collect_L Aqueous & Organic Collect_S Collect Solid Waste Workup->Collect_S Contaminated Materials Dispose Dispose as Hazardous Waste Collect_L->Dispose Collect_S->Dispose

Caption: Workflow for handling 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile.

Storage Guidelines

Proper storage is crucial to maintain the compound's stability and prevent hazardous situations.

Storage Conditions
  • Location : Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[4][9].

  • Container : Keep the container tightly closed to prevent the release of vapors[4]. Ensure the container is chemically resistant.

  • Temperature : While specific data is unavailable, storing at controlled room temperature is advisable. Some similar compounds are stored at 2-8°C for long-term stability[10].

Chemical Incompatibilities

To prevent dangerous reactions, segregate this compound from the following[4][5][9]:

  • Strong oxidizing agents

  • Strong acids and bases

  • Reducing agents

  • Combustible materials

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing[5]. Seek medical attention if irritation persists[5].

  • Eye Contact : Promptly flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[11]. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention[5][11].

  • Spill Cleanup : For small spills, treat with an inert absorbent material (e.g., vermiculite, sand), and place it in a sealed container for disposal as hazardous waste[5]. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Waste Disposal

All waste containing 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile must be treated as hazardous.

  • Liquid Waste : Collect all aqueous and organic waste in separate, clearly labeled, and sealed containers designated for halogenated organic waste[4].

  • Solid Waste : Contaminated items such as gloves, filter paper, and pipette tips must be collected in a designated solid hazardous waste container[4].

Conclusion

While 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile is a valuable reagent in research and development, its handling requires a thorough understanding of the potential hazards associated with its chemical structure. By adhering to the protocols outlined in this guide, which are based on established safety principles for related chemical classes, researchers can mitigate risks and ensure a safe laboratory environment.

References

  • Benchchem.
  • PubChemLite. 2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile (C10H10BrNO).
  • ETH Zurich.
  • AiFChem. 1274682-30-2 | 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile.
  • Dolly Corporation.
  • Molport. 2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile | 1274682-30-2.
  • University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • National Institutes of Health. LCSS: BROMINE.
  • CymitQuimica.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Sigma-Aldrich.
  • Indian Chemical Council (ICC). Bromine Safety Handbook.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Benchchem. (3S)-3-Cyclopentyl-3-hydroxy-propanenitrile.
  • LANXESS. Bromine Safety Handling Guide.
  • PubChem. 2-Bromo-3-hydroxybenzonitrile.
  • Fluorochem. 3-(3-Bromophenyl)-3-hydroxypropanenitrile.
  • Innovation Team of Chemical Process Intensification.
  • ChemScene. (R)-3-Cyclopentyl-3-hydroxypropanenitrile.

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile

Executive Summary 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS 1274682-30-2) is a highly functionalized, commercially available building block frequently utilized in the synthesis of complex active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS 1274682-30-2) is a highly functionalized, commercially available building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. The molecule features three distinct functional groups: an aryl bromide, an unprotected primary aliphatic alcohol, and a propanenitrile moiety. While the aryl bromide serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions, the presence of the unprotected hydroxyl and cyano groups presents a strict chemoselectivity challenge. This application note provides field-proven, self-validating protocols for executing Suzuki-Miyaura and Buchwald-Hartwig cross-couplings on this substrate without perturbing its sensitive functional groups.

Substrate Profiling & Mechanistic Insights

To successfully execute cross-coupling on this specific scaffold, researchers must engineer reaction conditions that accommodate the reactivity profile of all three functional groups:

  • The Aryl Bromide: The 3-bromobenzyl moiety readily undergoes oxidative addition with Pd(0) species. It is highly reactive, allowing for lower activation temperatures compared to aryl chlorides, which minimizes thermal degradation of the substrate[2].

  • The Nitrile Group: Nitriles are strong σ-donors and π-acceptors. In the absence of sterically demanding ligands, the cyano group can coordinate to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle[3]. Furthermore, nitriles are highly sensitive to strong aqueous bases or nucleophilic bases (e.g., sodium tert-butoxide), which can trigger irreversible hydrolysis to the corresponding amides or carboxylic acids[4].

  • The Primary Alcohol: Under strongly basic conditions, the primary alcohol can be deprotonated to form an alkoxide. This intermediate can undergo competitive intramolecular or intermolecular C-O cross-coupling (etherification) with the palladium-aryl halide complex, or undergo β-hydride elimination leading to unwanted oxidation products[5].

Strategic Considerations for Chemoselectivity

To achieve high yields of the desired C-C or C-N coupled products while leaving the -OH and -CN groups intact, the reaction conditions must be meticulously controlled:

  • Ligand Selection: The use of bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos is mandatory. The steric bulk of these ligands physically prevents the nitrile group from coordinating to the palladium center, while their electron-rich nature accelerates both oxidative addition and reductive elimination[6].

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) must be strictly avoided. Instead, mild, inorganic bases such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) should be employed[4]. These bases are strong enough to facilitate transmetalation or amine deprotonation but mild enough to prevent nitrile hydrolysis and alkoxide formation[2].

G Substrate Aryl Bromide Substrate (Intact -OH, -CN) Ox_Add Oxidative Addition [Pd-Ar-Br] Complex Substrate->Ox_Add + Pd(0) Pd_Cat Pd(0) + Buchwald Ligand (XPhos / SPhos) Pd_Cat->Ox_Add Transmet Transmetalation / Amine Binding (Mild Base: K3PO4 / Cs2CO3) Ox_Add->Transmet Desired Pathway Side1 Nitrile Hydrolysis (Amide/Acid Formation) Ox_Add->Side1 Strong Base (NaOtBu) Side2 Competitive C-O Coupling (Etherification) Ox_Add->Side2 Small/Unhindered Ligand Red_Elim Reductive Elimination Transmet->Red_Elim Red_Elim->Pd_Cat Pd(0) Regeneration Product Target Cross-Coupled Product (Preserved -OH, -CN) Red_Elim->Product

Figure 1. Chemoselectivity pathways in Pd-catalyzed cross-coupling of the target substrate.

Data Presentation: Condition Optimization Summary

The following table summarizes the causal relationship between reagent selection and experimental outcomes when coupling 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile.

EntryCross-Coupling TypeCatalyst / LigandBaseSolventResult / Observation
1Suzuki-MiyauraPd(PPh3)4Na2CO3Toluene/H2OLow yield (<20%); Nitrile coordination poisons catalyst.
2 Suzuki-Miyaura Pd(OAc)2 / SPhos K3PO4 1,4-Dioxane/H2O >90% yield; -OH and -CN fully tolerated.
3Buchwald-HartwigPd2(dba)3 / BINAPNaOtBuTolueneComplex mixture; Rapid nitrile hydrolysis & C-O coupling.
4 Buchwald-Hartwig Pd2(dba)3 / XPhos Cs2CO3 t-Amyl alcohol >85% yield; Excellent chemoselectivity.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the 3-position of the benzyl ring using an arylboronic acid, without oxidizing the primary alcohol or hydrolyzing the nitrile. Causality Checkpoint: 1,4-Dioxane/H2O is used as the solvent system because water is required to dissolve the inorganic base (K3PO4) and activate the boronic acid via ate-complex formation. SPhos is selected over standard phosphines because its dialkylbiaryl framework accelerates reductive elimination before any side reactions can occur[6].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst Loading: Add Pd(OAc)2 (2 mol %) and SPhos (4 mol %). Note: Maintaining a 1:2 Pd-to-ligand ratio ensures the active Pd(0)L species is fully formed, preventing the precipitation of palladium black.

  • Base Addition: Add finely ground, anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized H2O (0.2 M relative to the substrate). Seal the flask with a rubber septum. Degas the mixture by sparging with ultra-pure Argon or Nitrogen for 15 minutes. Causality: Degassing is critical because Pd(0)-phosphine complexes are highly susceptible to oxidation by dissolved O2, which would prematurely terminate the catalytic cycle.

  • Reaction Execution: Replace the septum with a Teflon-lined screw cap under positive inert gas flow. Heat the reaction mixture in a pre-heated oil bath at 80 °C for 4–6 hours.

  • Self-Validation Step: Prior to aqueous workup, analyze a 10 µL aliquot via LC-MS. The presence of an M+18 mass peak indicates unwanted nitrile hydrolysis, signaling that the solvent was insufficiently degassed or the temperature exceeded 90 °C. Complete consumption of the starting material validates the end of the reaction.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Chemoselective Buchwald-Hartwig Amination

Objective: Form a C-N bond using a primary or secondary amine while preserving the propanenitrile and alcohol moieties. Causality Checkpoint: NaOtBu is the industry standard for Buchwald-Hartwig aminations, but it will instantly degrade the propanenitrile moiety and deprotonate the primary alcohol[4]. Cs2CO3 in a moderately polar solvent like t-amyl alcohol provides sufficient basicity to drive the catalytic cycle while maintaining strict chemoselectivity. XPhos is utilized to accommodate the steric bulk of the amine and prevent nitrile binding to the Pd center[6].

Step-by-Step Methodology:

  • Preparation: In an N2-filled glovebox (or using standard Schlenk techniques), charge a pressure vial with Pd2(dba)3 (2 mol % Pd), XPhos (4 mol %), and Cs2CO3 (1.4 equiv).

  • Substrate Addition: Add 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (1.0 equiv, 1.0 mmol) and the desired amine (1.2 equiv). If the amine is a liquid, it should be added after the solvent.

  • Solvent: Add anhydrous t-Amyl alcohol (0.5 M). Causality: t-Amyl alcohol is chosen over Toluene because its moderate polarity helps solubilize the inorganic base (Cs2CO3) without promoting the hydrolysis of the nitrile group.

  • Degassing: If prepared outside a glovebox, sparge the mixture with Argon for 15 minutes.

  • Reaction Execution: Seal the vial and heat at 100 °C for 12 hours.

  • Self-Validation Step: Monitor by TLC (Hexanes/EtOAc). The disappearance of the aryl bromide spot confirms conversion. If a highly polar baseline spot appears, it indicates that C-O coupling (etherification) has outcompeted C-N coupling, usually meaning the amine is too sterically hindered for the chosen ligand[5].

  • Workup: Cool the reaction to room temperature, filter through a short pad of Celite to remove the inorganic salts and palladium residues, eluting with EtOAc. Concentrate the filtrate and purify via automated flash chromatography.

References

1.[1] Title: 3-hydroxypropanenitrile | Sigma-Aldrich Source: sigmaaldrich.com URL:

2.[2] Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: mdpi.com URL:

3.[3] Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Source: mit.edu URL:

4.[4] Title: Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: mit.edu URL:

5.[5] Title: Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in the API Step Source: acs.org URL:

6.[6] Title: Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer Source: nih.gov URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile

Welcome to the technical support center for the synthesis of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we address common challenges through a structured troubleshooting guide and a comprehensive FAQ section, ensuring scientific integrity and practical solutions.

The primary and most reliable synthetic route to 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile involves the nucleophilic ring-opening of 2-(3-bromobenzyl)oxirane with a cyanide source. This reaction is a classic example of an SN2-type attack on a strained epoxide ring, which, while effective, is sensitive to several experimental variables that can impact yield and purity.

General Synthesis Workflow

The overall process involves the reaction of the starting epoxide with a cyanide salt, typically in a polar solvent, followed by an aqueous workup and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 2-(3-bromobenzyl)oxirane D Combine reactants under controlled temperature A->D B Cyanide Source (e.g., NaCN, KCN) B->D C Anhydrous Solvent (e.g., EtOH/H2O, DMF) C->D E Aqueous Quench D->E F Solvent Extraction E->F G Purification (e.g., Column Chromatography) F->G H Final Product: 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile G->H

Caption: General workflow for the synthesis of the target hydroxynitrile.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and validated solutions.

Problem 1: Low or No Product Yield

A low yield is the most common issue, often stemming from reagent quality, reaction conditions, or incomplete reactions.[1]

Q: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?

A: A systematic approach is crucial. Begin by assessing these four key areas:

  • Reagent Quality & Stoichiometry:

    • Cyanide Source: Alkali cyanides (NaCN, KCN) are hygroscopic and can degrade. Using old or improperly stored cyanide can lead to low reactivity. Furthermore, the concentration of the cyanide source is critical; too low a concentration reduces efficiency, while too high can lead to unwanted side reactions.[2]

    • Epoxide Purity: The starting material, 2-(3-bromobenzyl)oxirane, must be pure. Impurities can interfere with the reaction. Verify its purity via NMR or GC-MS before use.

    • Solvent Quality: The presence of water is a major concern. Ensure you are using anhydrous solvents, as water can react with the epoxide to form an undesired diol byproduct.[1]

  • Reaction Conditions:

    • Temperature: This reaction is often exothermic. Insufficient cooling can lead to side reactions, while a temperature that is too low will slow the reaction rate significantly. Monitor the internal temperature and adjust your cooling bath as needed.

    • Solvent Choice: The solvent must be able to dissolve the cyanide salt to a reasonable extent while also being compatible with the epoxide. A mixture of a polar protic solvent like ethanol with water is common, as it helps solubilize the cyanide salt while the water facilitates the final protonation of the alkoxide intermediate. Aprotic polar solvents like DMF can also be used.[3]

  • Reaction Monitoring & Completion:

    • How do you know the reaction is complete? Relying solely on reaction time is not advisable. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting epoxide spot/peak is a key indicator of completion.

  • Workup and Isolation:

    • Product Loss during Extraction: The hydroxyl and nitrile groups make the product relatively polar. It may have some solubility in the aqueous phase during extraction. Ensure you perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and consider back-extracting the combined aqueous layers.

Problem 2: Formation of Significant Impurities

The presence of side products complicates purification and reduces the yield of the desired compound.

Q: My crude product shows multiple spots on TLC. What are the likely side products and how can I prevent them?

A: The two most common side products arise from incorrect regioselectivity and hydrolysis of the epoxide.

  • Regioisomer Formation:

    • The Cause: The cyanide ion is a strong nucleophile. In base-catalyzed or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile will preferentially attack the sterically least hindered carbon of the epoxide ring.[4][5] For 2-(3-bromobenzyl)oxirane, this is the terminal carbon (C3), leading to the desired product. However, some attack can occur at the benzylic carbon (C2), leading to the undesired regioisomer, 3-(3-bromophenyl)-2-(hydroxymethyl)propanenitrile.

    • The Solution: To maximize the desired regioselectivity, stick to basic or neutral conditions. Avoid acidic conditions, which can protonate the epoxide oxygen, giving the transition state SN1 character and favoring attack at the more substituted carbon.[6] Using a bulky cyanide source or specific catalysts can also enhance regioselectivity.[7][8]

    G cluster_main Desired Pathway (SN2) cluster_side Side Reaction compound 2-(3-bromobenzyl)oxirane A Attack at least hindered carbon compound->A  Major C Attack at more hindered carbon compound->C  Minor Nu CN⁻ Nu->compound B Forms desired product: 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile A->B D Forms regioisomer: 3-(3-bromophenyl)-2-(hydroxymethyl)propanenitrile C->D

    Caption: Regioselectivity of cyanide attack on the epoxide.
  • Diol Formation:

    • The Cause: If there is excess water in the reaction mixture, it can act as a nucleophile and open the epoxide ring, leading to the formation of 1-(3-bromophenyl)propane-2,3-diol.

    • The Solution: Use anhydrous solvents and properly dried glassware. While some protocols use aqueous solvent systems to help dissolve the cyanide salt, the amount of water should be carefully controlled.[1]

Problem 3: Difficult Product Purification

Even with a good yield, isolating the pure product can be challenging.

Q: I'm having trouble purifying my product by column chromatography. It either streaks or co-elutes with impurities. What can I do?

A: The polarity of the hydroxyl and nitrile groups can make purification tricky.

  • Optimize Chromatography Conditions:

    • Solvent System: A common issue is a poorly chosen solvent system. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate. A gradient elution is often more effective than an isocratic one.

    • Pre-adsorption: To improve band sharpness on the column, pre-adsorb your crude product onto a small amount of silica gel. Evaporate the solvent from this slurry to get a dry powder, which can then be carefully loaded onto the top of your column.

    • Acid/Base Washing: Before chromatography, perform an aqueous workup that includes washes with a dilute acid (e.g., 5% HCl) and a dilute base (e.g., 5% NaHCO₃) to remove any acidic or basic impurities.[9]

  • Consider Alternative Purification Methods:

    • Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation could be an option. However, given the functional groups, decomposition is a risk.

    • Crystallization: If a suitable solvent system can be found where the product is soluble when hot but sparingly soluble when cold, crystallization can be a highly effective method for purification.[9] Experiment with solvent mixtures (e.g., ethyl acetate/hexane, ether/pentane).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and cyanide source for this synthesis?

The recommended starting material is 2-(3-bromobenzyl)oxirane. For the cyanide source, sodium cyanide (NaCN) or potassium cyanide (KCN) are most common due to their availability and reactivity.[8] Acetone cyanohydrin can be a milder alternative that releases cyanide slowly, which can sometimes improve selectivity.[10] Trimethylsilyl cyanide (TMSCN) is another option, often used under Lewis acid catalysis, which can offer high yields but requires strictly anhydrous conditions.[8]

Cyanide SourceProsCons
NaCN / KCN Inexpensive, readily available, high reactivity.Highly toxic, hygroscopic, can lead to strongly basic conditions.[11]
Acetone Cyanohydrin Milder, slow release of CN⁻, can improve selectivity.Itself toxic, reaction generates acetone as a byproduct.[10]
TMSCN High reactivity, often used with catalysts for control.Expensive, extremely sensitive to moisture, highly toxic.[8]

Q2: How do I safely handle cyanide reagents in the lab?

Extreme caution is mandatory. Cyanide salts are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[11][12] They react with acids to produce highly toxic hydrogen cyanide (HCN) gas.[13][14]

  • Engineering Controls: Always handle solid cyanides and conduct the reaction in a properly functioning chemical fume hood.[12][15]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles (or a face shield for splash hazards), and chemical-resistant nitrile gloves (double-gloving is recommended).[13]

  • Work Practices: Never work alone. Inform colleagues when you are working with cyanides.[12] Keep all acids away from the reaction area unless required for the procedure.[14]

  • Waste Disposal: All cyanide-containing waste (solid and liquid) must be segregated and disposed of as hazardous waste according to your institution's guidelines.[13] Contaminated glassware should be decontaminated first with a pH 10 buffer solution, followed by a 10% bleach solution, all within the fume hood.[14]

  • Emergency Preparedness: Ensure an emergency safety shower and eyewash are accessible. Know your institution's emergency procedures for cyanide exposure.[13]

Q3: What are the best analytical techniques for monitoring this reaction and characterizing the product?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): The most common and quickest method. Use a silica plate and a solvent system like 30-50% ethyl acetate in hexane. Stain with potassium permanganate (KMnO₄), which will react with the epoxide and the product's hydroxyl group.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Will show characteristic peaks for the hydroxyl (-OH, broad stretch ~3400 cm⁻¹) and nitrile (-C≡N, sharp stretch ~2250 cm⁻¹) functional groups.

Q4: What are the key considerations for scaling up this reaction?

Scaling up requires careful attention to safety and process control.

  • Thermal Management: The reaction can be exothermic. On a larger scale, heat dissipation becomes more challenging. Use a jacketed reactor with controlled cooling to maintain the optimal temperature.

  • Reagent Addition: Add the cyanide source in portions or as a solution via an addition funnel to control the reaction rate and temperature.

  • Mixing: Ensure efficient stirring to maintain a homogeneous mixture, which is critical for consistent results.

  • Safety: All safety precautions for handling cyanide must be scaled accordingly. A thorough hazard analysis should be performed before attempting a large-scale reaction.

References

  • Cyanides | Division of Research Safety - University of Illinois. (2014, March 24). Available from: [Link]

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available from: [Link]

  • Epoxides Ring-Opening Reactions - Chemistry Steps. (2020, June 19). Available from: [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. (2015, February 25). Available from: [Link]

  • Jacobsen, E. N., et al. Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. J. Am. Chem. Soc. Available from: [Link]

  • Cyanide Compounds | Safety Services - UCL – University College London. (2021, June 7). Available from: [Link]

  • Ch16: SN1 type reactions of epoxides - University of Calgary. Available from: [Link]

  • Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates - PMC. Available from: [Link]

  • Use of Cyanide Salts - NUS Chemistry. Available from: [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). Available from: [Link]

  • 2.5.2 Cyanation of Epoxides - ResearchGate. Available from: [Link]

  • Purification of nitriles - US2388506A - Google Patents.
  • Alkylation of Cyanide, Part 2: Epoxides - YouTube. (2022, June 13). Available from: [Link]

  • Purification of nitriles - US3322814A - Google Patents.
  • te Grotenhuis, C., Schoonen, L., & Rutjes, F. P. J. T. The cyanide-induced ring opening of epoxides leads to the formation of a n. Available from: [Link]

  • Epoxide Ring Opening With Base - Master Organic Chemistry. (2015, February 10). Available from: [Link]

  • Ring Opening of Epoxides by Pendant Silanols | Organic Letters - ACS Publications. (2022, January 18). Available from: [Link]

  • 2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile (C10H10BrNO) - PubChemLite. Available from: [Link]

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC. Available from: [Link]

  • Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds : the CSIR at 60 - Sabinet African Journals. Available from: [Link]

  • Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC. Available from: [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available from: [Link]

  • Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC. Available from: [Link]

  • Synthesis of 2-(2-hydroxy-3-iodo-5-bromophenyl)-3-(substituted phenyl)-4-thiazolidinones as antibacterial agents - ResearchGate. (2016, September 16). Available from: [Link]

  • What Are the Best Ways to Enhance the Gold Cyanide Leaching Efficiency?. (2025, July 21). Available from: [Link]

  • Fundamentals for optimization of cyanide processes in flotation | 911Metallurgist. Available from: [Link]

  • Epoxide Reactions: Base/Neutral Ring Opening (SN2-like) - OrgoSolver. Available from: [Link]

  • Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes - Arkivoc. Available from: [Link]

Sources

Optimization

Reducing byproducts and impurities in 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile reactions

Welcome to the Technical Support and Troubleshooting Hub for the synthesis of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile . This guide is designed for researchers and drug development professionals dealing with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Hub for the synthesis of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile . This guide is designed for researchers and drug development professionals dealing with the complex α-hydroxymethylation of 3-(3-bromophenyl)propanenitrile.

Due to the highly reactive nature of the α-proton and the sensitivity of the nitrile group, this reaction is prone to over-alkylation, elimination, and hydrolysis. This document provides field-proven insights, mechanistic causality, and self-validating protocols to help you isolate the target compound with >90% purity.

Visual Workflow: Reaction & Byproduct Pathways

Understanding the competing reaction pathways is critical for troubleshooting. The diagram below illustrates the intended aldol-type addition versus the three primary byproduct pathways.

ReactionPathway SM 3-(3-Bromophenyl) propanenitrile Product 2-[(3-Bromophenyl)methyl]- 3-hydroxypropanenitrile (Target) SM->Product HCHO, Base (Target Pathway) Amide Amide/Carboxylate (Hydrolysis) SM->Amide Aqueous Base BisOH Bis-hydroxymethylated Impurity Product->BisOH Excess HCHO, Strong Base Alkene 2-(3-Bromobenzyl) acrylonitrile Product->Alkene High Temp, Strong Base (-H2O) Product->Amide Aqueous Base, Hydroxide Attack

Fig 1. Reaction pathways and common byproduct formation in α-hydroxymethylation of nitriles.

Troubleshooting FAQs

Q1: Why am I seeing significant amounts of the bis-hydroxymethylated impurity?

Causality: The target compound, 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile, retains an acidic α-proton. In the presence of excess formaldehyde and a strong base, a second enolate can form, leading to a second hydroxymethylation event[1]. Solution:

  • Stoichiometry Control: Strictly limit your formaldehyde source (preferably paraformaldehyde) to 1.05–1.10 equivalents.

  • Base Moderation: Switch from strong inorganic bases (e.g., NaOH) to milder organic bases to reduce the equilibrium concentration of the reactive enolate intermediate.

Q2: My LC-MS shows a major M-18 peak (m/z 222). How do I prevent dehydration?

Causality: The M-18 peak corresponds to 2-(3-bromobenzyl)acrylonitrile. β-hydroxy nitriles are highly susceptible to base-catalyzed E1cB elimination. The electron-withdrawing nitrile group increases the acidity of the remaining α-proton, and the expulsion of the hydroxide leaving group forms a thermodynamically stable conjugated alkene[2]. Solution:

  • Temperature Control: This elimination is highly temperature-dependent. Maintain the reaction temperature strictly below 30 °C.

  • Avoid Localized pH Spikes: Ensure rapid stirring and avoid highly alkaline conditions (pH > 11).

Q3: The nitrile group is hydrolyzing into an amide. What are the best conditions to preserve the cyano group?

Causality: Nitriles undergo nucleophilic addition by hydroxide ions in aqueous basic conditions. The initial attack forms an imidic acid intermediate, which rapidly tautomerizes to an amide[3]. Prolonged exposure can further hydrolyze the amide to a carboxylate. Solution:

  • Anhydrous Conditions: Minimize water in the reaction mixture. Use anhydrous solvents (e.g., absolute ethanol or THF) and solid paraformaldehyde instead of aqueous formalin[1].

  • Non-Nucleophilic Bases: Utilize organic bases like DABCO (1,4-diazabicyclo[2.2.2]octane). DABCO provides the necessary basicity for the aldol-type addition without supplying the hydroxide ions responsible for nitrile hydrolysis[2].

Quantitative Condition Analysis

The choice of base, solvent, and temperature drastically alters the byproduct profile. The table below summarizes the quantitative impact of various conditions on a standard 10 mmol scale reaction after 4 hours.

CatalystSolvent SystemTemp (°C)Conversion (%)Target Product (%)Bis-OH Byproduct (%)Alkene Byproduct (%)Amide Byproduct (%)
NaOH (aq)Ethanol / Water60>9545201520
K₂CO₃Methanol40856515105
DABCO Anhydrous EtOH 25 92 88 5 2 <1

Note: Target product yields are based on LC-MS relative peak area integrations prior to chromatographic purification.

Validated Experimental Protocol: DABCO-Mediated α-Hydroxymethylation

This self-validating protocol is engineered to maximize the yield of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile while suppressing the three major byproduct pathways.

Objective: Synthesize the target compound with >90% crude purity. Scale: 10 mmol

Step-by-Step Methodology
  • System Preparation (Self-Validation Checkpoint 1): Ensure all glassware is oven-dried. Purge the reaction flask with Nitrogen. Causality: Excluding ambient moisture prevents premature base-catalyzed hydrolysis of the nitrile group into an amide[3].

  • Reagent Charging: Add 3-(3-Bromophenyl)propanenitrile (2.10 g, 10 mmol) and anhydrous ethanol (20 mL) to the flask. Stir at 20 °C until fully dissolved.

  • Formaldehyde Addition: Add solid paraformaldehyde (330 mg, 11 mmol based on HCHO monomer) in a single portion. Causality: Using solid paraformaldehyde instead of aqueous formalin eliminates the introduction of water, drastically reducing the hydrolysis pathway[1].

  • Catalyst Introduction: Add DABCO (224 mg, 2 mmol, 0.2 eq). Maintain the temperature strictly between 20–25 °C using a water bath. Causality: DABCO is a non-nucleophilic organic base that facilitates the aldol addition but is insufficiently basic to drive the E1cB elimination pathway[2].

  • Reaction Monitoring (Self-Validation Checkpoint 2): Stir for 4 hours. Pull a 50 µL aliquot, quench with 100 µL 0.1 M HCl, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Pass Criteria: Conversion >90%. Target peak (m/z 240) is dominant. Alkene peak (m/z 222) is < 2%.

    • Action: If unreacted starting material is >10%, continue stirring for 2 hours. Do NOT heat the reaction , as temperatures >30 °C will trigger dehydration.

  • Quenching: Once complete, quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Causality: Mild acidic quenching neutralizes DABCO, halting any further reaction or equilibrium shifts without being acidic enough to hydrolyze the nitrile.

  • Extraction & Isolation: Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <35 °C to yield the crude product.

References

  • Process for preparing bis (hydroxymethyl)
  • Source: PMC (National Institutes of Health)
  • Reactions of Nitriles Source: Chemistry Steps URL
  • Free Radical-mediated Hydroxymethylation Using CO and HCHO Source: CHIMIA URL

Sources

Troubleshooting

Best purification and recrystallization techniques for 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile

Welcome to the Technical Support and Troubleshooting Guide for the isolation and purification of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile . As a specialized β-hydroxy nitrile intermediate, this compound presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the isolation and purification of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile . As a specialized β-hydroxy nitrile intermediate, this compound presents unique challenges during purification, including a high propensity for thermal degradation, oiling out during crystallization, and co-elution with starting materials.

This guide is designed for researchers and drug development professionals, providing field-proven methodologies, causality-driven troubleshooting, and validated protocols to ensure high-purity yields.

Physicochemical Profiling

Before initiating any purification workflow, it is critical to understand the physical and chemical parameters of the target molecule. The table below summarizes the key quantitative data required for solvent selection and thermal control.

ParameterValue / Description
Chemical Name 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile
CAS Number 1274682-30-2[1]
Molecular Weight 240.09 g/mol [2]
Molecular Formula C₁₀H₁₀BrNO[2]
Structural Liabilities Prone to base-catalyzed or thermal dehydration (elimination)[3].
Common Impurities 3-Bromobenzaldehyde, α,β-unsaturated nitriles, aldol byproducts.
Chromatography System Petroleum Ether / Ethyl Acetate (Gradient 10:1 to 3:1)[4].
Recrystallization System Hexane / Diethyl Ether (Anti-solvent / Solvent)[5].
Thermal Limit Do not exceed 45 °C during concentration or drying[5].

Purification & Recrystallization Workflow

The following diagram illustrates the optimal logic path for isolating β-hydroxy nitriles from a crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (β-hydroxy nitrile + impurities) Workup Aqueous Workup (NaHSO3 wash for aldehydes) Crude->Workup OrgLayer Organic Phase (Drying & Concentration) Workup->OrgLayer Decision Purity Check (HPLC/NMR) OrgLayer->Decision Chromatography Flash Chromatography (Hexane:EtOAc) Decision->Chromatography < 85% Purity Recryst Recrystallization (Et2O/Hexane) Decision->Recryst > 85% Purity Chromatography->Recryst Pre-purified Oil/Solid Pure Pure 2-[(3-Bromophenyl)methyl]- 3-hydroxypropanenitrile Recryst->Pure Slow cooling & Filtration

Caption: Workflow for the purification and recrystallization of β-hydroxy nitriles.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of forming crystals during cooling. How do I fix this?

Causality: Oiling out (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. β-hydroxy nitriles often present as viscous oils that solidify very slowly due to complex hydrogen-bonding networks[5]. Solution: Adjust your solvent system to lower the dissolution temperature. Switch to a binary system like diethyl ether/hexane. Dissolve the crude in a minimal amount of warm diethyl ether, then titrate with hexane until the cloud point is reached. Seed the solution with a pure crystal if available, and cool very slowly (e.g., 0.1 °C/min). Rapid cooling forces the compound out of solution as an oil rather than a crystalline lattice.

Q2: NMR analysis shows a significant impurity with alkene protons. What is it, and how do I remove it?

Causality: The impurity is likely the dehydrated byproduct, 2-(3-bromobenzylidene)propanenitrile. The hydroxyl group beta to a nitrile is highly susceptible to elimination, particularly if the reaction, workup, or concentration steps were subjected to high temperatures or basic conditions[3]. Solution: To prevent this, ensure the workup is strictly neutral or mildly acidic. Do not exceed 45 °C during rotary evaporation. If the alkene is already present, recrystallization may not fully separate it due to similar lipophilicity. Pre-purification via silica gel flash chromatography is mandatory before attempting recrystallization[4].

Q3: How can I efficiently remove unreacted 3-bromobenzaldehyde before crystallization?

Causality: Unreacted aldehydes have solubility profiles almost identical to the target nitrile. They will co-crystallize, severely depressing the melting point and resulting in a sticky, impure solid. Solution: Implement a reactive bisulfite wash during the extraction phase. Washing the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃) forces the aldehyde to form a highly water-soluble sulfonate adduct. This cleanly extracts the aldehyde into the aqueous layer while leaving the target β-hydroxy nitrile in the organic phase.

Step-by-Step Experimental Methodologies

Phase 1: Pre-Purification & Reactive Workup

Objective: Remove salts, catalysts, and unreacted carbonyl precursors without inducing thermal degradation.

  • Dilute the crude reaction mixture with 10 volumes of diethyl ether or ethyl acetate[5].

  • Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHSO₃ (2 × 30 mL per 100 mL organic phase). Shake vigorously to ensure complete adduct formation with residual aldehydes.

  • Wash the organic layer with deionized water (1 × 30 mL) followed by saturated brine (1 × 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter out the drying agent.

  • Concentrate the filtrate under reduced pressure. Critical: Maintain the water bath temperature strictly below 45 °C to prevent dehydration of the β-hydroxy group[5].

Phase 2: Silica Gel Flash Chromatography (If crude purity is < 85%)

Objective: Isolate the target compound from elimination byproducts and regioisomers.

  • Dry-load the crude oil onto a small amount of silica gel, or load it directly using a minimal amount of dichloromethane.

  • Pack a column with standard flash silica gel (40-63 µm).

  • Elute using a gradient solvent system starting at Petroleum Ether : Ethyl Acetate (10:1, v/v) and slowly increasing polarity to (3:1, v/v)[4].

  • Monitor fractions via TLC. The target compound is UV-active (due to the bromophenyl ring) and will stain positively with KMnO₄ (due to the oxidizable hydroxyl group).

  • Pool the product-containing fractions and concentrate under reduced pressure (< 45 °C) to yield a pre-purified amber oil or semi-solid[5].

Phase 3: Binary Solvent Recrystallization

Objective: Obtain highly pure crystalline 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile.

  • Transfer the pre-purified semi-solid to a clean, dry Erlenmeyer flask.

  • Add a minimal volume of diethyl ether (just enough to dissolve the compound at room temperature; apply mild heating up to 35 °C only if absolutely necessary).

  • Dropwise, add hexane (the anti-solvent) while swirling the flask continuously. Stop adding hexane the moment the solution becomes faintly turbid (the cloud point)[5].

  • Add 1-2 drops of diethyl ether to clear the turbidity, creating a perfectly saturated solution.

  • Cover the flask with a watch glass. Allow it to cool undisturbed to room temperature over 2 hours.

  • Transfer the flask to a refrigerator (4 °C) for 12 hours to complete crystallization.

  • Collect the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold hexane to remove residual mother liquor.

  • Dry the crystals under high vacuum at room temperature for 4 hours.

References

  • [5] Synthesis of 2-hydroxypropionitrile. PrepChem. Available at: [Link]

  • [4] Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [3] Synthesis of β-Hydroxy Nitriles via Indium-Induced Coupling of Bromoacetonitrile with Carbonyl Compounds. Oxford University Press. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature &amp; Pressure for 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile , a critical β -hydroxy nitrile building...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile , a critical β -hydroxy nitrile building block utilized in advanced pharmaceutical pipelines[1].

The synthesis of this molecule via the direct hydroxymethylation of 3-(3-bromophenyl)propanenitrile using paraformaldehyde is notoriously sensitive to thermodynamic parameters. This guide deconstructs the causality behind temperature and pressure control, providing a self-validating workflow to maximize yield and suppress byproduct formation.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my conversion rate plateauing at 40-50% despite using a large excess of paraformaldehyde? A1: This is a classic pressure-loss phenomenon. Paraformaldehyde is a stable polymer that must thermally depolymerize into monomeric formaldehyde (HCHO) to act as an active C1 electrophile[2]. At ambient pressure, monomeric formaldehyde rapidly escapes into the reactor's headspace as a gas. Without sufficient dissolved HCHO in the liquid phase, the reaction equilibrium shifts backward (retro-aldol). Solution: Conduct the reaction in a sealed autoclave with a 2.0–3.0 bar N2​ backpressure. This physically forces the HCHO gas to remain solvated, driving the hydroxymethylation forward.

Q2: I am seeing a massive spike in a byproduct with a mass of [M-18]. What is it, and how do I stop it? A2: The [M-18] byproduct is 2-(3-bromobenzyl)acrylonitrile, formed via the E1cB dehydration of your target β -hydroxy nitrile. This elimination pathway is thermodynamically driven by high temperatures (>80 °C) and strong bases. Solution: Lower the reaction temperature to the optimal kinetic window (55–60 °C). This specific temperature is high enough to depolymerize paraformaldehyde but low enough to prevent the system from crossing the activation energy threshold required for E1cB elimination[3].

Q3: How do I prevent bis-hydroxymethylation (double addition) on the α -carbon? A3: Bis-addition occurs when the local concentration of monomeric formaldehyde is too high. By using polymeric paraformaldehyde in a sealed vessel at exactly 60 °C, you achieve a "gradual release" mechanism. The polymer slowly depolymerizes, keeping the steady-state concentration of monomeric HCHO low enough to favor mono-addition over over-reaction[3].

Part 2: Quantitative Data & Optimization Matrix

To illustrate the causality of temperature and pressure, the following table summarizes the reaction metrics under varying thermodynamic conditions.

Temperature (°C)Pressure (bar)Base CatalystConversion (%)Target Yield (%)Alkene Byproduct (%)
25 (Ambient)1.0 (Open)DBU1512<1
801.0 (Open)DBU654025
803.0 (Sealed)DBU985543
60 3.0 (Sealed) DBU 95 89 <2

Part 3: Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) incorporates in-process controls (IPCs) to ensure the system is self-validating at every critical junction.

Step 1: Reactor Charging & Depolymerization Verification
  • Charge a 100 mL pressure reactor (autoclave) with 3-(3-bromophenyl)propanenitrile (10.0 mmol), paraformaldehyde (15.0 mmol), and anhydrous 1,4-dioxane (30 mL).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 15 mol%) as the base catalyst.

  • Self-Validation Checkpoint: Before sealing, observe the mixture. It should be a cloudy suspension due to insoluble paraformaldehyde. This visual baseline is required to confirm depolymerization later.

Step 2: Pressurization & Kinetic Heating
  • Seal the reactor and purge the headspace with N2​ three times to remove oxygen.

  • Pressurize the vessel to exactly 3.0 bar with N2​ .

  • Heat the reaction mixture to 60 °C with a constant stirring rate of 600 rpm.

  • Causality Check: The 3.0 bar pressure prevents HCHO volatilization. The 60 °C heat provides the exact thermal energy required for gradual paraformaldehyde depolymerization without triggering dehydration.

Step 3: In-Process Control (IPC)
  • After 4 hours of heating, carefully sample the reaction via the reactor's dip tube.

  • Self-Validation Checkpoint: Run a rapid TLC (Hexanes:EtOAc 7:3) or GC-MS. The starting material peak should be <5%. If the alkene byproduct (higher Rf​ / lower mass) exceeds 2%, immediately cool the reactor to 10 °C to arrest the E1cB pathway.

Step 4: Quenching & Isolation
  • Cool the reactor to 20 °C and safely vent the pressure.

  • Critical Step: Immediately quench the reaction with 15 mL of saturated aqueous NH4​Cl .

  • Causality Check: Neutralizing the DBU base is critical before solvent evaporation. If the base is not neutralized, the concentration of DBU during rotary evaporation will induce spontaneous elimination of the hydroxyl group.

  • Extract the aqueous layer with EtOAc (3 × 20 mL), dry the combined organic layers over Na2​SO4​ , and purify via silica gel column chromatography to isolate pure 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile.

Part 4: Mechanistic Visualization

The following diagram maps the kinetic and thermodynamic pathways of the synthesis, highlighting why temperature and pressure control dictate the final product distribution.

Pathway Start 3-(3-Bromophenyl)propanenitrile Enolate Nitrile Enolate Intermediate Start->Enolate DBU Base Catalyst Aldol Aldol Addition (Kinetic Control: 60 °C) Enolate->Aldol + HCHO Paraform Paraformaldehyde (Solid Polymer) HCHO Formaldehyde (HCHO) (Requires 3.0 bar Pressure) Paraform->HCHO Heat (60 °C) HCHO->Aldol Target 2-[(3-Bromophenyl)methyl]- 3-hydroxypropanenitrile Aldol->Target Protonation Elimination E1cB Dehydration (Thermodynamic Control) Target->Elimination High Temp (>80 °C) Strong Base Byproduct 2-(3-Bromobenzyl)acrylonitrile (Alkene Byproduct) Elimination->Byproduct

Mechanistic pathway of nitrile hydroxymethylation highlighting kinetic vs. thermodynamic control.

References

  • Title: HHDH-Catalyzed Synthesis of Enantioenriched Fluorinated β -Hydroxy Nitrile Process Advances through a Reaction Engineering Approach. Source: Industrial & Engineering Chemistry Research (ACS Publications). URL: [Link]

  • Title: Formaldehyde and its surrogates as a C1 platform for defossilised modern societies. Source: PubMed Central (PMC). URL: [Link]

  • Title: Organocatalytic Enantioselective Hydroxymethylation of Oxindoles with Paraformaldehyde as C1 Unit. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

Sources

Troubleshooting

Preventing degradation of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile during long-term storage

Abstract: This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the degradation of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile during long-term...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the degradation of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile during long-term storage. Due to the absence of specific stability data for this compound in publicly available literature[1], this document synthesizes established principles of organic chemistry and pharmaceutical stability. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of this valuable research compound.

Introduction to the Chemical Stability of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile

2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile is a molecule possessing three key functional groups that dictate its stability profile: a secondary alcohol, a nitrile, and a bromophenyl group. Each of these moieties is susceptible to specific degradation pathways, which can be exacerbated by improper storage conditions. The primary factors that can influence the stability of this compound are temperature, humidity, light, and pH.[2][3] Elevated temperatures can accelerate degradation reactions[2][4], while moisture can facilitate hydrolysis.[2] Exposure to light, particularly UV, can promote photolytic degradation.[5][6] Understanding these potential liabilities is the first step in designing a robust storage strategy.

Troubleshooting Guide: Diagnosing and Addressing Degradation

This section is designed to help you troubleshoot common issues you might encounter, linking observations to potential chemical degradation pathways.

Q1: I've noticed a new, unexpected peak in my HPLC analysis of a stored sample. What could it be?

A1: The appearance of a new peak is a strong indicator of degradation. Based on the structure of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile, there are two primary degradation products you might be observing:

  • Oxidation Product: The secondary alcohol is susceptible to oxidation, which would convert the hydroxyl group (-OH) into a ketone (C=O).[7][8][9][10] This would result in the formation of 2-[(3-bromophenyl)methyl]-3-oxopropanenitrile. This is a common degradation pathway for secondary alcohols and can be catalyzed by exposure to atmospheric oxygen, trace metal impurities, or light.[5][11]

  • Hydrolysis Product: The nitrile group (-C≡N) can undergo hydrolysis to form either a carboxylic acid or an amide. This reaction is typically catalyzed by the presence of moisture, and the rate is significantly affected by pH.[12][13] Acidic or basic conditions will accelerate the hydrolysis of the nitrile to the corresponding carboxylic acid, 2-[(3-bromophenyl)methyl]-3-hydroxypropanoic acid.

To identify the new peak, we recommend running LC-MS to determine the molecular weight of the impurity. The oxidation product will have a molecular weight that is 2 Da less than the parent compound, while the hydrolysis product (carboxylic acid) will have a molecular weight that is 17 Da greater than the parent compound.

Q2: The physical appearance of my solid sample has changed. It used to be a crystalline powder, but now it appears clumpy and slightly discolored. What's happening?

A2: A change in the physical appearance, such as clumping or discoloration, often points towards issues with moisture and possibly oxidation.

  • Moisture Sorption: Many organic compounds are hygroscopic, meaning they can absorb moisture from the air.[2] This absorbed water can lead to the physical change you're observing (clumping) and can also act as a reactant for the hydrolysis of the nitrile group, as discussed in Q1.[2] The United States Pharmacopeia (USP) suggests that "dry" storage conditions should not exceed 40% relative humidity at 20°C (68°F).[2]

  • Oxidation: Discoloration can be a sign of oxidative degradation. The formation of the ketone via oxidation can sometimes lead to colored byproducts, especially if further degradation occurs.

We recommend drying a small portion of the sample under vacuum and re-analyzing it by HPLC to see if the impurity profile has changed. To prevent this in the future, ensure the compound is stored in a tightly sealed container with a desiccant.

Q3: My NMR spectrum of a stored sample looks "messy" with broadened peaks and a decrease in the integration of the parent compound. What does this indicate?

A3: A "messy" NMR spectrum with broadened peaks and reduced signal intensity for the parent compound suggests the presence of multiple minor degradation products or even polymeric material. This could be a result of more advanced degradation under harsh conditions. For instance, free radical mechanisms, potentially initiated by light or trace metals, could lead to a variety of byproducts. The bromophenyl group itself is generally stable, but under certain photolytic conditions, C-Br bond cleavage could initiate radical reactions.

In this scenario, we advise performing a comprehensive characterization of the sample using techniques like LC-MS to identify the major degradants. It is likely that the sample is no longer suitable for your experiments and a fresh batch should be used. This highlights the importance of proper storage from the outset.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile?

Based on the functional groups present, we recommend the following storage conditions to maximize long-term stability:

ParameterRecommended ConditionRationale
Temperature -20°C or lower[14]Lower temperatures significantly slow down the rates of all potential degradation reactions.[2][4]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation of the secondary alcohol.[2]
Light Amber vial or stored in the darkProtects the compound from photolytic degradation.[2][3][5]
Humidity Tightly sealed container with desiccantPrevents moisture absorption, which can lead to hydrolysis of the nitrile group.[2][15]

How can I check the purity of my stored compound?

Regularly assessing the purity of your compound is crucial. We recommend using High-Performance Liquid Chromatography (HPLC) with a UV detector as the primary method for routine quality control. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Comparing the chromatogram of a stored sample to that of a freshly prepared or reference sample will allow you to detect any new impurity peaks.

Can I store this compound in solution?

Storing the compound in solution is generally not recommended for long-term storage due to the increased potential for degradation. Solvents can participate in degradation reactions, and dissolved oxygen is more readily available. If you must store it in solution for a short period, we recommend the following:

  • Use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF).

  • Store at -20°C or -80°C.

  • Purge the solution with an inert gas before sealing.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Aliquot: Upon receiving the compound, if it is in a large quantity, aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Atmosphere: Place the aliquots in a desiccator and apply a vacuum for 15-30 minutes to remove air and moisture. Backfill the desiccator with an inert gas like argon or nitrogen.

  • Sealing: Tightly cap the vials while still in the inert atmosphere, if possible. For extra protection, wrap the cap with parafilm.

  • Light Protection: Place the sealed vials inside a labeled amber bag or box to protect from light.

  • Freezing: Place the protected vials in a -20°C or -80°C freezer for long-term storage.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[5][6][16] This protocol outlines a basic forced degradation study.

  • Sample Preparation: Prepare several small, accurately weighed samples of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve a sample in a solution of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve a sample in a solution of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Dissolve a sample in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[5][16]

    • Thermal Stress: Place a solid sample in an oven at 60°C for 48 hours.[16]

    • Photolytic Stress: Expose a solid sample to a UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis: After the designated time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV and LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to a control (unstressed) sample. This will reveal the degradation products formed under each condition, providing valuable information on the compound's stability profile.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

cluster_main 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis A Parent Compound B 2-[(3-Bromophenyl)methyl]-3-oxopropanenitrile (Ketone) A->B O2, light, metal ions C 2-[(3-Bromophenyl)methyl]-3-hydroxypropanoic acid (Carboxylic Acid) A->C H2O, H+ or OH- A Receive Compound B Aliquot into single-use vials A->B C Dry under vacuum & backfill with N2/Ar B->C D Seal, wrap, and protect from light C->D E Store at -20°C or lower D->E F Periodic QC Check (e.g., 6 months) E->F G Analyze by HPLC F->G H Purity > 98%? G->H I Continue Storage H->I Yes J Quarantine/Re-purify/Discard H->J No I->F

Caption: Workflow for long-term storage and quality control.

References

  • Westin, J. (n.d.). Oxidation of Alcohols - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • Airology Systems. (2025, May 23). How Temperature and Humidity Affect Pharmaceutical Production (And How to Control Them Effectively). Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Department of Chemistry and Chemical Biology. (n.d.). Oxidation of Organic Molecules with Molecular Oxygen Catalyzed by Heterometallic Complexes. Retrieved from [Link]

  • Save My Exams. (2026, January 3). Oxidation of Alcohols - IB Chemistry Revision Notes. Retrieved from [Link]

  • (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • (n.d.). Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. ResearchGate. Retrieved from [Link]

  • MadgeTech. (2018, March 22). The Effects of Humidity on Pharmaceuticals. Retrieved from [Link]

  • (2026, March 28). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

  • Netpharmalab. (2025, March 13). Stability Studies in Pharmaceuticals. Retrieved from [Link]

  • PMC. (2022, September 17). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. Retrieved from [Link]

  • PMC. (2023, September 22). Temperature variations in pharmaceutical storage facilities and knowledge, attitudes, and practices of personnel on proper storage conditions for medicines in southern Malawi. Retrieved from [Link]

  • (n.d.). 6. analytical methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • ResearchGate. (2017, January 7). (PDF) Forced Degradation Studies. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Kounaves Research Group. (n.d.). Determination of Organonitriles Using EnzymemBased Selectivity Mechanisms. 2. A NitrilasemModif ied Glassy Carbon Microelectrode Sensor for Benzonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile (C10H10BrNO). Retrieved from [Link]

  • (2009, November 17). A plate method for screening of bacteria capable of degrading aliphatic nitrile. SpringerLink. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Methods of preparing nitriles reagents equations physical properties chemical reactions use in synthesis hydrolysis reduction of nitriles. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

  • MolPort. (n.d.). 2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile. Retrieved from [Link]

  • (n.d.). Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the Czech Academy of Sciences. Retrieved from [Link]

  • PubMed. (n.d.). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Retrieved from [Link]

  • PMC. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • (2010, May 12). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Iraqi Journal of Polymers. Retrieved from [Link]

  • MDPI. (2025, July 11). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS analysis of the metabolites of 3-PBA degradation by strain A-3.... Retrieved from [Link]

  • ECHA. (2024, December 18). ECHA raises concerns over certain aromatic brominated flame retardants. Retrieved from [Link]

  • ResearchGate. (2013, November 21). (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Retrieved from [Link]

  • PMC. (2022, March 29). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Retrieved from [Link]

  • (2024, December 17). Retention of α-pinene oxidation products and nitro-aromatic compounds during riming. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • PMC. (n.d.). Biosynthesis and Biodegradation of 3-Hydroxypropionate- Containing Polyesters. Retrieved from [Link]

  • (2025, August 7). (PDF) Retention of α-pinene oxidation products and nitro-aromatic compounds during riming. ResearchGate. Retrieved from [Link]

  • MDPI. (2025, August 29). Optimization of Marinating Process and Evaluation of Storage Stability in Bovine By-products. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile

Comparative Mass Spectrometry Guide: 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile As a Senior Application Scientist, navigating the structural elucidation of halogenated synthetic intermediates requires more than ju...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Guide: 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile

As a Senior Application Scientist, navigating the structural elucidation of halogenated synthetic intermediates requires more than just matching mass-to-charge (m/z) ratios; it demands a fundamental understanding of gas-phase thermodynamic stability and mechanistic causality.

This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation patterns of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS: 1274682-30-2) against its structural alternatives. This compound is a critical building block frequently utilized in the synthesis of selective JAK1 inhibitors[1] and complex dihydrochalcones[2]. By mastering its fragmentation behavior, researchers can establish self-validating analytical protocols for drug development workflows.

Mechanistic Causality of Fragmentation

To confidently identify 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile in complex matrices, we must analyze the causality behind its structural dissociation under Collision-Induced Dissociation (CID). The molecule (C10H10BrNO) contains three highly diagnostic functional regions: a primary hydroxyl group, a propanenitrile backbone, and a bromobenzyl moiety.

  • The Isotopic Anchor (Self-Validating System): The presence of the bromine atom provides an internal validation mechanism. Bromine exists naturally as two isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. Any fragment retaining the bromine atom will present as a characteristic doublet separated by 2 Da. The protonated molecular ion [M+H]+ appears at m/z 240.0 / 242.0 .

  • Thermodynamically Favored Dehydration: The primary hydroxyl group is highly susceptible to protonation in positive electrospray ionization (ESI+). The subsequent neutral loss of water (-18 Da) is kinetically favored, yielding a resonance-stabilized alkene cation at m/z 222.0 / 224.0 .

  • Decyanation: Following dehydration, the molecule undergoes a characteristic neutral loss of hydrogen cyanide (HCN, -27 Da), a hallmark fragmentation pathway for aliphatic nitriles[3], resulting in the m/z 195.0 / 197.0 fragment.

  • Benzylic Cleavage: Higher collision energies trigger the homolytic or heterolytic cleavage of the aliphatic backbone, generating a highly stable bromobenzyl cation at m/z 169.0 / 171.0 . Because this fragment retains the isotopic doublet, it definitively proves the bromine atom is localized on the aromatic ring rather than the aliphatic chain.

MS_Fragmentation M [M+H]+ m/z 240.0 / 242.0 H2O_loss [M+H - H2O]+ m/z 222.0 / 224.0 M->H2O_loss - H2O (-18 Da) Benzyl Bromobenzyl Cation m/z 169.0 / 171.0 M->Benzyl Aliphatic Cleavage HCN_loss [M+H - H2O - HCN]+ m/z 195.0 / 197.0 H2O_loss->HCN_loss - HCN (-27 Da) Tropylium Tropylium Cation m/z 91.1 Benzyl->Tropylium - Br Radical

ESI+ MS/MS fragmentation pathway of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile.

Comparative Data Analysis: Structural Alternatives

How does the target compound's performance compare to its structural analogs? We evaluate it against 2-(2-Bromophenyl)-2-methylpropanenitrile (a positional isomer lacking the hydroxyl group)[4] and 3-hydroxypropanenitrile (the foundational aliphatic backbone)[3].

By comparing these alternatives, we can isolate the specific spectral influence of the hydroxyl and bromobenzyl groups.

Table 1: Comparative MS/MS Fragmentation Profiles (ESI+ Mode)

CompoundMolecular Formula [M+H]+ (m/z)Primary Neutral LossDiagnostic Base Peak (MS/MS)Structural Causality
2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile C10H10BrNO240.0 / 242.0-H₂O (-18 Da)m/z 169.0 / 171.0The presence of the -OH group drives immediate dehydration, followed by benzylic stabilization.
2-(2-Bromophenyl)-2-methylpropanenitrile C10H10BrN224.0 / 226.0-HCN (-27 Da)m/z 197.0 / 199.0Lacking an -OH group, the molecule bypasses dehydration and directly loses the cyano group[4].
3-hydroxypropanenitrile C3H5NO72.0-H₂O (-18 Da)m/z 54.0Simple aliphatic chain; fragmentation is entirely dominated by dehydration and decyanation[3].

Insight: The target compound uniquely bridges the fragmentation behaviors of both alternatives. It exhibits the rapid dehydration characteristic of 3-hydroxypropanenitrile, combined with the heavy-isotope retention seen in brominated aromatics.

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To ensure high scientific integrity and reproducibility, the following step-by-step methodology utilizes High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC). This protocol is designed to be a self-validating system, ensuring that in-source fragmentation does not lead to false negatives.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Methanol containing 0.1% Formic Acid .

    • Causality: Formic acid acts as a proton donor, maximizing ionization efficiency for the [M+H]+ species and suppressing unwanted sodium adducts ( [M+Na]+ ).

Step 2: UHPLC Separation

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Ramp from 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Q-TOF MS/MS Acquisition

  • Ion Source: Electrospray Ionization in Positive mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) Ramping: Utilize a stepped CE approach (15 eV, 25 eV, and 40 eV).

    • Causality: Low CE (15 eV) is required to capture the fragile [M+H−H2​O]+ ion, while high CE (40 eV) is necessary to force the benzylic cleavage and generate the diagnostic m/z 169.0 / 171.0 doublet.

Step 4: Data Processing

  • Filter the MS1 spectra for the exact mass of 240.0016 Da with a mass tolerance of < 5 ppm.

  • Validate the peak by confirming the presence of the 81 Br isotope at 242.0000 Da at ~98% relative abundance to the monoisotopic peak.

LCMS_Workflow Sample Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI Source (Positive Ion Mode) LC->ESI QTOF Q-TOF MS/MS (Collision Energy Ramping) ESI->QTOF Data Data Analysis (Isotope Pattern Matching) QTOF->Data

Standardized LC-HRMS/MS analytical workflow for brominated propanenitrile derivatives.

References

  • Source: sigmaaldrich.
  • Source: google.com (Google Patents)
  • Source: acs.org (The Journal of Organic Chemistry)
  • Source: nist.
  • Title: 2-(2-Bromophenyl)

Sources

Comparative

Comparing 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile vs other brominated nitriles

Comparative Guide: 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile vs. Conventional Brominated Nitriles in Pharmaceutical Synthesis Executive Summary Brominated nitriles are indispensable building blocks in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile vs. Conventional Brominated Nitriles in Pharmaceutical Synthesis

Executive Summary

Brominated nitriles are indispensable building blocks in medicinal chemistry, facilitating the construction of complex active pharmaceutical ingredients (APIs) and specialty chemical reagents through orthogonal reactivity[1]. As a Senior Application Scientist, I frequently evaluate novel intermediates to streamline synthetic routes and minimize protecting-group manipulations.

2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS: 1274682-30-2) represents a highly functionalized, multi-orthogonal scaffold. Unlike traditional brominated nitriles, which typically offer only two vectors for functionalization, this compound provides three distinct reactive sites: an aryl bromide, an aliphatic nitrile, and a primary hydroxyl group. This guide objectively compares its performance against conventional alternatives like 4-bromo-2,2-diphenylacetonitrile[1] and 2-bromo-3-methylbutanenitrile[2], providing validated experimental protocols for its integration into drug development workflows.

Structural and Mechanistic Evaluation

The utility of a pharmaceutical intermediate is dictated by its capacity for selective, predictable transformations. Evidence from improved synthetic protocols for structurally related brominated nitriles highlights the importance of stepwise purification and chemoselectivity[3].

  • 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile: The true power of this molecule lies in its orthogonality. The aryl bromide is primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) without disturbing the aliphatic chain. The nitrile group can undergo controlled reduction to a primary amine or hydrolysis to a carboxylic acid[2]. Crucially, the adjacent primary hydroxyl group allows for spontaneous intramolecular cyclization post-hydrolysis (yielding substituted butyrolactones) or can be activated (via mesylation/tosylation) for further nucleophilic substitution.

  • 4-Bromo-2,2-diphenylacetonitrile (CAS: 5581-06-8): Widely used for constructing bulky, lipophilic cores in APIs[1]. While highly stable due to the gem-diphenyl structural motif, its extreme steric hindrance limits its versatility in delicate aliphatic transformations compared to the propanenitrile derivative.

  • 2-Bromo-3-methylbutanenitrile (CAS: 25117-57-1): An aliphatic α-bromonitrile[2]. While excellent for electrophilic alkylation, the aliphatic bromide is highly prone to unwanted elimination reactions (dehydrohalogenation) under basic conditions, lacking the robust stability of an aryl bromide during multi-step syntheses.

Quantitative Performance & Reactivity Comparison

To guide synthetic planning, the quantitative and qualitative data of these intermediates are summarized below:

Property / Compound2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile4-Bromo-2,2-diphenylacetonitrile2-Bromo-3-methylbutanenitrile
CAS Number 1274682-30-25581-06-825117-57-1
Halogen Nature Aromatic (Aryl Bromide)Aromatic (Aryl Bromide)Aliphatic (α-Bromonitrile)
Orthogonal Vectors 3 (Nitrile, Hydroxyl, Aryl Bromide)2 (Nitrile, Aryl Bromide)2 (Nitrile, Aliphatic Bromide)
Steric Hindrance Moderate (Flexible benzyl linkage)High (gem-diphenyl groups)Low to Moderate
Base Stability High (Aryl bromide resists elimination)HighLow (Prone to elimination)
Primary Application Bifunctional precursor for lactones & 1,3-amino alcoholsBulky lipophilic core constructionElectrophilic alkylation agent

Experimental Protocols & Self-Validating Systems

When working with multi-functional molecules like 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile, achieving chemoselectivity is paramount. The following protocols are designed as self-validating systems, ensuring that the causality behind each reagent choice is paired with rigorous analytical feedback loops.

Protocol A: Chemoselective Nitrile Reduction to a 1,3-Amino Alcohol

Objective: Reduce the aliphatic nitrile to a primary amine while strictly preserving the aryl bromide for downstream coupling.

  • Causality of Reagent Choice: Standard catalytic hydrogenation (e.g., Pd/C with H2​ ) is contraindicated here due to the high risk of competitive hydrodehalogenation of the aryl bromide. Instead, Borane-tetrahydrofuran ( BH3​⋅THF ) is selected. Borane acts as an electrophilic reducing agent, coordinating preferentially to the nitrogen lone pair of the nitrile, facilitating reduction while leaving the electron-rich aryl bromide completely unperturbed.

  • Step-by-Step Methodology:

    • Flame-dry a 100 mL round-bottom flask and purge with Argon.

    • Dissolve 5.0 mmol of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile in 20 mL of anhydrous THF.

    • Cool the solution to 0°C using an ice bath.

    • Dropwise, add 15.0 mmol (3.0 eq) of 1.0 M BH3​⋅THF solution over 15 minutes.

    • Remove the ice bath and reflux the mixture at 70°C for 4 hours.

    • Quench carefully with 10 mL of Methanol at 0°C, followed by 2 M HCl to destroy the borane-amine complex. Adjust pH to 10 with 2 M NaOH and extract with Ethyl Acetate (3 x 20 mL).

  • Self-Validating System: Monitor reaction progress via FTIR. The starting material exhibits a sharp, distinct C≡N stretching frequency at ~2250 cm−1 . The reaction is analytically complete when this peak entirely vanishes, replaced by broad N-H and O-H stretches in the 3200-3400 cm−1 region. Subsequent LC-MS must confirm the expected [M+H]+ mass shift (+4 Da) with the bromine isotope pattern ( 79Br/81Br ) perfectly intact.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the aromatic ring via C-C bond formation while preserving the sensitive aliphatic nitrile and hydroxyl groups.

  • Causality of Reagent Choice: We utilize Pd(dppf)Cl2​ as the pre-catalyst. The bidentate dppf ligand provides a large bite angle, which accelerates the crucial reductive elimination step and handles the moderate steric bulk of the benzyl group effectively. Potassium carbonate ( K2​CO3​ ) is used as a mild base in a biphasic 1,4-dioxane/water system; it is strong enough to form the reactive boronate species but mild enough to prevent base-catalyzed hydrolysis of the nitrile group.

  • Step-by-Step Methodology:

    • In a Schlenk tube, combine 2.0 mmol of the brominated nitrile, 2.4 mmol (1.2 eq) of the desired arylboronic acid, and 6.0 mmol (3.0 eq) of K2​CO3​ .

    • Add 10 mL of a degassed 1,4-Dioxane/Water (4:1 v/v) mixture.

    • Add 0.1 mmol (5 mol%) of Pd(dppf)Cl2​ . Seal the tube and heat to 80°C for 6 hours under Argon.

    • Cool to room temperature, dilute with water, and extract with Dichloromethane (3 x 15 mL). Purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validating System: TLC is used to track the consumption of the starting aryl bromide. Post-reaction, 1H NMR (in DMSO−d6​ ) is utilized to validate structural integrity: the strict preservation of the methylene protons adjacent to the hydroxyl group (~3.5 ppm) and the alpha-proton to the nitrile (~3.1 ppm) confirms that no unwanted elimination occurred under the coupling conditions.

Synthetic Workflow Visualization

The following diagram illustrates the divergent, orthogonal synthetic pathways enabled by the unique structure of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile.

G Root 2-[(3-Bromophenyl)methyl] -3-hydroxypropanenitrile Red Chemoselective Reduction (BH3·THF) Root->Red Targets -CN Coup Cross-Coupling (Pd(dppf)Cl2) Root->Coup Targets Ar-Br Hyd Hydrolysis & Cyclization (H+ or OH-) Root->Hyd Targets -CN + -OH Prod1 1,3-Amino Alcohol (Aryl Bromide Retained) Red->Prod1 Amine Formation Prod2 Biaryl Propanenitrile (CN & OH Retained) Coup->Prod2 C-C Bond Prod3 Substituted Butyrolactone (Aryl Bromide Retained) Hyd->Prod3 Lactonization

Divergent synthetic pathways of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile.

References

  • Title: 3-hydroxypropanenitrile | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: Buy 4-bromo-2,2-diphenylacetonitrile – Pharmaceutical & Specialty Chemical Intermediate Source: chemicalbull.com URL: 1

  • Title: 2-Bromo-3-methylbutanenitrile | 25117-57-1 | Benchchem Source: benchchem.com URL: 2

  • Title: 4-Bromo-3,3-dimethylbutanenitrile | 129415-93-6 | Benchchem Source: benchchem.com URL: 4

  • Title: 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile - Benchchem Source: benchchem.com URL: 3

Sources

Validation

The Bromine Advantage: A Comparative Efficacy Guide to 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile and its Analogs

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms, particularly bromine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide delves into the prospective efficacy of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile, a brominated nitrile derivative, by drawing comparisons with its non-brominated analogs. While direct experimental data for this specific compound is not extensively available in public literature[1], this analysis synthesizes findings from structurally related molecules to provide a predictive framework for its biological potential and to outline a rigorous experimental approach for its evaluation.

The core hypothesis is that the presence of the bromine atom on the phenyl ring of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile will confer advantageous properties, such as enhanced potency, altered metabolic stability, and potentially novel mechanisms of action, when compared to its non-halogenated counterparts. This assertion is grounded in established principles of structure-activity relationships (SAR) where halogens are known to modulate lipophilicity, binding interactions, and metabolic pathways[2][3][4].

The Rationale Behind Bromination: A Mechanistic Perspective

The introduction of a bromine atom into a phenyl ring can influence a molecule's biological activity through several key mechanisms:

  • Increased Lipophilicity: Bromine is more lipophilic than hydrogen. This increased lipophilicity can enhance a compound's ability to cross cellular membranes, potentially leading to improved bioavailability and target engagement. However, this must be balanced, as excessive lipophilicity can lead to non-specific binding and toxicity.

  • Altered Metabolic Profile: The carbon-bromine bond is generally more stable than a carbon-hydrogen bond, which can make the molecule more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and sustained therapeutic effect[5][6].

  • Enhanced Binding Interactions: The electronegative nature of bromine can lead to favorable halogen bonding interactions with biological targets, such as proteins and enzymes. These interactions can increase the binding affinity and selectivity of the compound for its target.

  • Steric Effects: The larger size of the bromine atom compared to hydrogen can influence the molecule's conformation and how it fits into a binding pocket, potentially leading to improved target specificity.

Comparative Efficacy: Insights from Analogous Compounds

While direct studies on 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile are scarce, research on other brominated aromatic compounds provides a strong basis for predicting its potential efficacy. For instance, studies on various bromo-methoxyphenyl derivatives have demonstrated significant anticancer and antimicrobial activities[7]. Similarly, the introduction of a bromine atom in other molecular scaffolds has been shown to enhance potency and selectivity for various biological targets[8][9].

For example, a study on hydroxybupropion analogues found that a 3'-bromophenyl derivative exhibited significantly higher potency in inhibiting dopamine uptake and as an antagonist of the α4β2-nAChR compared to its non-brominated counterpart[8]. This highlights the potential for bromine substitution to significantly enhance neurological activity.

A Proposed Experimental Workflow for Comparative Efficacy Assessment

To rigorously evaluate the efficacy of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile against its non-brominated analog, a multi-tiered experimental approach is essential. This workflow is designed to provide a comprehensive understanding of their comparative biological activities.

Caption: A comprehensive workflow for the comparative evaluation of novel chemical entities.

Detailed Experimental Protocols

1. Synthesis and Characterization:

  • Objective: To synthesize and purify 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile and its non-brominated analog.

  • Protocol:

    • Follow established synthetic routes for nitrile compounds, with appropriate modifications for the bromo-substituted starting material.

    • Purify the final compounds using column chromatography and recrystallization.

    • Characterize the structure and purity of the compounds using NMR, Mass Spectrometry, and HPLC.

2. In Vitro Cytotoxicity Screening (MTT Assay):

  • Objective: To determine the cytotoxic effects of the compounds on a panel of relevant cell lines.

  • Protocol:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength to determine cell viability.

    • Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.

3. Pharmacokinetic (PK) Studies in Animal Models:

  • Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) profiles of the brominated and non-brominated compounds.

  • Protocol:

    • Administer a single dose of each compound to a cohort of laboratory animals (e.g., rats or mice) via oral and intravenous routes.

    • Collect blood samples at various time points post-administration.

    • Analyze the plasma concentrations of the parent compound and any potential metabolites using LC-MS/MS.

    • Calculate key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.

Predicted Efficacy and Data Summary

Based on the principles of SAR and findings from related compounds, the following table provides a predictive summary of the comparative efficacy of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile and its non-brominated analog.

Parameter2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (Predicted)2-(Phenylmethyl)-3-hydroxypropanenitrile (Predicted)Rationale for Prediction
Potency (e.g., IC50) Lower (More Potent)Higher (Less Potent)Bromine may enhance binding affinity through halogen bonding and increased lipophilicity.
Bioavailability HigherLowerIncreased lipophilicity can improve absorption across biological membranes.
Metabolic Stability HigherLowerThe C-Br bond is generally more resistant to metabolic cleavage than a C-H bond.
Half-life LongerShorterIncreased metabolic stability typically leads to a longer elimination half-life.
Target Selectivity Potentially HigherPotentially LowerThe steric and electronic properties of bromine can lead to more specific interactions with the target.

Concluding Remarks and Future Directions

The inclusion of a bromine atom in the structure of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile is anticipated to confer significant advantages in terms of biological efficacy compared to its non-brominated analog. The predicted enhancements in potency, bioavailability, and metabolic stability are rooted in well-established principles of medicinal chemistry.

While this guide provides a strong theoretical framework, it is imperative that these predictions are validated through rigorous experimental investigation. The proposed workflow offers a comprehensive strategy for a head-to-head comparison, which will be crucial in elucidating the true therapeutic potential of this brominated compound. Future research should also focus on identifying the specific biological targets and mechanisms of action to fully understand its pharmacological profile.

References

  • Carroll, F. I., et al. (2009). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 52(21), 6734–6743. [Link]

  • PubChem. (n.d.). 2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile. National Center for Biotechnology Information. [Link]

  • Schultz, I. R., & Merdink, J. L. (1999). Comparative toxicokinetics of chlorinated and brominated haloacetates in F344 rats. Toxicological Sciences, 51(2), 167–176. [Link]

  • Bentama, A., et al. (2018). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Molecules, 23(12), 3121. [Link]

  • SlidePlayer. (n.d.). Structures Activity Relationship. [Link]

  • MolPort. (n.d.). 2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile. [Link]

  • Elsherbeny, A. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Life, 12(6), 876. [Link]

  • Wang, Y., et al. (2023). Structure-Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters, 14(8), 1079–1087. [Link]

  • Horak, K. E., Fisher, P. M., & Hopkins, B. (2018). Pharmacokinetics of Anticoagulant Rodenticides in Target and Non-target Organisms. In Anticoagulant Rodenticides and Wildlife (pp. 79-115). Springer, Cham. [Link]

  • Kiesewetter, D. O., et al. (1998). In vivo competition studies of Z-(-,-)-[125I]IQNP against 3-quinuclidinyl 2-(5-bromothienyl)-2-thienylglycolate (BrQNT) demonstrating in vivo m2 muscarinic subtype selectivity for BrQNT. Journal of Molecular Neuroscience, 11(1), 1-9. [Link]

  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities, 3(1). [Link]

  • Ionescu, M. A., et al. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia, 72(1), 135-143. [Link]

  • BindingDB. (n.d.). BDBM49122. [Link]

  • Siddiqui, M. A., Khan, A. A., & Zaka, M. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry, 6(2), 37-42. [Link]

  • Managing Intellectual Property. (2021). The structure-activity relationship and pharmaceutical compounds. [Link]

  • Lee, J., et al. (2021). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. Molecules, 26(6), 1698. [Link]

  • Research and Reviews: A Journal of Pharmacology and Toxicological Studies. (2021). Pharmacokinetics and Nonlinear Pharmacokinetic Models Related to Drug. 9(3). [Link]

  • Tamborska, A., et al. (2019). In Vitro Activity of 3-Bromopyruvate, an Anticancer Compound, Against Antibiotic-Susceptible and Antibiotic-Resistant Helicobacter pylori Strains. International Journal of Molecular Sciences, 20(4), 868. [Link]

  • MeSH. (2026). 3-hydroxy-2-methylene-3-(4-bromophenyl)propanenitrile. [Link]

  • ResearchGate. (n.d.). (PDF) The chemistry of organohalogenic molecules. Part 172. Kinetic studies of bromine transfer from N-bromosuccinimide to norbornene under protic conditions. [Link]

  • Van den Berg, M., et al. (2024). Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. Toxics, 12(9), 762. [Link]

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Comparative

Standard Reference Material Calibration for 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile: A Primary and Secondary Certification Guide

As pharmaceutical pipelines increasingly rely on complex functionalized intermediates, the analytical rigor applied to their calibration must evolve. 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS: 1274682-30-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex functionalized intermediates, the analytical rigor applied to their calibration must evolve. 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS: 1274682-30-2) is a highly specific, multi-functional building block. Featuring a meta-brominated aromatic ring, a chiral aliphatic center, a terminal hydroxyl group, and a cyano group, its structural complexity presents unique challenges for purity assignment.

When establishing this compound as a Standard Reference Material (SRM)[1], relying solely on traditional chromatographic area normalization is analytically perilous. Differences in UV response factors and the presence of non-chromophoric impurities can severely skew results. This guide objectively compares primary and secondary calibration strategies—specifically Quantitative NMR (qNMR) and the Mass Balance approach—providing researchers with self-validating protocols to ensure SI-traceable accuracy.

Mechanistic Profiling & Calibration Causality

To design a robust calibration strategy, we must first analyze the molecule's mechanistic behavior under analytical conditions:

  • The Bromophenyl Moiety: The heavy bromine atom shifts the adjacent aromatic protons downfield (7.1–7.5 ppm). Because these protons are well-resolved from the aliphatic region, they serve as ideal, interference-free targets for qNMR integration.

  • The Hydroxyl Group (-OH): The chemical shift of the exchangeable hydroxyl proton is highly concentration- and solvent-dependent (due to hydrogen bonding). Causality rule: Never use the -OH proton for quantitative integration, as its relaxation and exchange dynamics violate the strict proportionality required for qNMR[2].

  • The Nitrile Group (-C≡N): Nitriles exhibit weak UV absorbance. Therefore, HPLC-UV methods must rely on the π→π∗ transitions of the bromophenyl ring (typically monitored at 220 nm).

Comparison of Calibration Strategies

To establish an SRM, the chosen method must provide an absolute mass fraction. Below is an objective comparison of the three primary pathways used in pharmaceutical metrology.

Calibration MethodologyMetrological StatusAccuracy / UncertaintyMatrix DependencyBest Use Case for this Intermediate
Quantitative NMR (qNMR) Primary Ratio MethodHigh (± 0.1 - 0.5%)IndependentGold Standard: Initial certification of the primary SRM without needing an identical standard[3].
Mass Balance (ISO 17034) Orthogonal / IndirectModerate to High (± 0.5%)Highly DependentComprehensive Profiling: Detecting inorganic salts or volatile solvents that qNMR might miss[4].
HPLC External Standard Secondary MethodDependent on CalibrantDependentRoutine QC: Batch-to-batch release testing after the primary SRM has been established.

Experimental Methodologies: Self-Validating Protocols

The cornerstone of E-E-A-T in analytical chemistry is the self-validating system. A protocol must contain internal checks that automatically flag procedural failures.

Protocol A: Primary Certification via qNMR (Internal Standard Method)

qNMR is recognized by USP General Chapter <761> as a primary analytical method[3]. It relies on the fundamental physics that the integrated area of an NMR resonance is directly proportional to the number of nuclei generating it, provided the system is fully relaxed.

Step-by-Step Methodology:

  • Reference Selection: Select Maleic acid (NIST-traceable SRM) as the Internal Standard (IS). Causality: Maleic acid produces a sharp singlet at ~6.3 ppm in DMSO- d6​ , perfectly isolated from the 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile aromatic multiplets (7.1–7.5 ppm) and aliphatic signals (2.5–3.8 ppm).

  • Gravimetric Preparation: Co-weigh approximately 10.0 mg of the analyte and 5.0 mg of Maleic acid into a single vial using a microbalance (readability 0.001 mg). Dissolve in 0.7 mL of anhydrous DMSO- d6​ .

  • Data Acquisition (The Relaxation Imperative): Set the relaxation delay ( D1​ ) to 60 seconds. Causality: The longitudinal relaxation time ( T1​ ) of the bromophenyl aromatic protons can exceed 8 seconds. To ensure >99.3% magnetization recovery, D1​ must be ≥5×T1​ . Failing to do so artificially truncates the integral, destroying quantitative accuracy[5].

  • Integration & Calculation: Integrate the Maleic acid singlet (2 protons) and the isolated aromatic proton of the analyte (1 proton). Calculate absolute purity using the mass/mole ratio equation.

Self-Validation Check (Orthogonal Proton Verification): Calculate the purity twice: once using the aromatic proton at 7.4 ppm, and once using the aliphatic methine proton at 3.1 ppm. If the two calculated purities differ by >0.5%, the system fails validation. This discrepancy proves that a hidden, structurally related impurity is co-eluting under one of the NMR signals.

Protocol B: Orthogonal Certification via Mass Balance

The Mass Balance approach assigns purity by subtracting the sum of all impurities from 100%[4]. It requires a suite of orthogonal techniques.

Step-by-Step Methodology:

  • Chromatographic Purity (HPLC-UV): Run the sample on a C18 column using a gradient of Water (0.1% TFA) and Acetonitrile. Monitor at 220 nm. Calculate the area % of all organic impurities.

  • Volatile Impurities (GC-FID/Headspace): Quantify residual solvents (e.g., ethyl acetate or hexane used in the synthesis of the intermediate).

  • Water Content (Karl Fischer Coulometry): Titrate 50 mg of the sample to determine residual moisture. Causality: The terminal hydroxyl group makes this compound moderately hygroscopic; ambient moisture will artificially inflate the sample weight.

  • Inorganic Impurities (Residue on Ignition - ROI): Combust 1.0 g of the sample with sulfuric acid to quantify inorganic salts (e.g., residual bromide or catalyst salts).

Self-Validation Check (Mass Balance Closure): The sum of the main component assay (via qNMR or calibrated HPLC), total organic impurities, water content, residual solvents, and ROI must equal 100.0% ± 0.5% . A closure outside this range indicates a critical failure—an undetected "impurity sink" (such as a non-UV active polymeric byproduct) is present in the matrix[6].

Visualizing the Metrological Logic

To clarify the relationship between these methodologies, the following diagrams map the operational logic and traceability pathways.

Calibration_Workflow Raw Raw Material C10H10BrNO qNMR qNMR Calibration (Primary Ratio Method) Raw->qNMR Direct Assay MassBal Mass Balance (Orthogonal Profiling) Raw->MassBal Impurity Summation SRM Certified SRM (SI-Traceable Value) qNMR->SRM Primary Value MassBal->SRM Cross-Validation Routine Routine QC (HPLC External Standard) SRM->Routine Secondary Calibrant

Traceability workflow comparing primary qNMR and orthogonal mass balance for SRM certification.

qNMR_Mechanistic_Logic Sample Sample Prep (Analyte + Maleic Acid IS) Acq Data Acquisition (Relaxation Delay > 5xT1) Sample->Acq Integ Signal Integration (Aromatic vs IS Protons) Acq->Integ Valid Self-Validation (Orthogonal Proton Check) Integ->Valid Calc Absolute Purity (Mass/Mole Ratio) Valid->Calc

Mechanistic logic and self-validation steps for quantitative NMR (qNMR) purity determination.

Experimental Data Presentation

The table below presents simulated, representative calibration data for a candidate batch of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile, demonstrating how orthogonal data streams converge to establish the certified SRM value.

Analytical ParameterTechniqueMeasured ValueContribution to Mass Balance
Chromatographic Purity HPLC-UV (220 nm)99.45% Area-0.55% (Organic Impurities)
Water Content Karl Fischer Coulometry0.21% w/w-0.21% (Moisture)
Residual Solvents GC-Headspace0.08% w/w-0.08% (Volatiles)
Inorganic Residue ROI / TGA< 0.05% w/w-0.00% (Inorganics)
Mass Balance Assigned Purity Calculated (100% - Sum) 99.16% ± 0.15% Primary Verification
Absolute Assay (qNMR) ¹H-NMR (vs. Maleic Acid) 99.12% ± 0.20% SI-Traceable Value

Conclusion of Data: The qNMR assay (99.12%) and the Mass Balance calculation (99.16%) agree within the margin of error. The HPLC area normalization (99.45%) significantly overestimates the purity because it is blind to the water and residual solvents. Therefore, the certified SRM value is assigned as 99.12% , ensuring that downstream drug development calculations are based on true active mass, not just chromophoric purity.

References

  • United States Pharmacopeial Convention. "USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy." United States Pharmacopeia and National Formulary (USP-NF). Available at: [Link]

  • Giraudeau, P., et al. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists." National Institutes of Health (PMC). Available at:[Link]

  • International Organization for Standardization. "ISO 17034:2016 - General requirements for the competence of reference material producers." ISO. Available at:[Link]

  • Duewer, D. L., et al. "Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report)." Pure and Applied Chemistry. Available at:[Link]

  • Dixit, S. "Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications." IRE Journals. Available at:[Link]

Sources

Validation

GC-MS Retention Time Optimization and Method Comparison for 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile

Executive Summary This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile . By comparin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile . By comparing direct injection against trimethylsilyl (TMS) derivatization across both polar and non-polar stationary phases, this document equips drug development professionals with a self-validating protocol to eliminate peak tailing, stabilize retention times, and maximize detector sensitivity.

Introduction & Chemical Profile

2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS No. 1274682-30-2) is a structurally complex intermediate frequently encountered in pharmaceutical synthesis . With a molecular weight of 240.09 g/mol , its structure features a brominated aromatic ring, a nitrile moiety, and a primary hydroxyl group .

For analytical scientists, the primary hydroxyl group presents a distinct chromatographic challenge. During GC-MS analysis, free hydroxyl groups readily form hydrogen bonds with active silanol sites in the GC inlet and the column's stationary phase. This interaction leads to severe peak tailing, unpredictable retention times, and compromised signal-to-noise (S/N) ratios .

Methodological Rationale

To establish a trustworthy and robust analytical method, we must evaluate the causality behind retention time shifts. Our comparative framework relies on two orthogonal variables:

  • Chemical State (Underivatized vs. Derivatized) : We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS) . This reagent replaces the active proton on the primary alcohol with a TMS group. This substitution eliminates hydrogen bonding, lowers the compound's polarity, and enhances thermal stability .

  • Stationary Phase Chemistry (Non-Polar vs. Polar) : We compare a 5% Phenyl Methyl Siloxane column (HP-5MS) against a Polyethylene Glycol column (DB-WAX). This demonstrates how the loss of hydrogen-bonding capacity (post-derivatization) interacts with the column's specific retention mechanisms.

Experimental Protocols
Protocol 1: Sample Preparation and Derivatization
  • Stock Solution Preparation : Dissolve 1.0 mg of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile in 1.0 mL of anhydrous ethyl acetate to yield a 1.0 mg/mL stock.

  • Underivatized Sample Preparation : Aliquot 100 µL of the stock solution and dilute with 900 µL of anhydrous ethyl acetate. Vortex for 10 seconds and transfer to a 2 mL glass GC autosampler vial with a PTFE-lined septum.

  • TMS Derivatization :

    • Transfer 100 µL of the stock solution to a 1.5 mL glass reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of ultra-high-purity nitrogen at room temperature.

    • Add 50 µL of anhydrous pyridine (acting as an acid scavenger) and 50 µL of BSTFA containing 1% TMCS .

    • Cap the vial tightly and incubate in a heating block at 60 °C for 30 minutes to ensure complete silylation of the primary hydroxyl group.

    • Allow the reaction mixture to cool to room temperature, then dilute with 900 µL of anhydrous hexane. Transfer to a GC autosampler vial for injection.

Protocol 2: GC-MS Analytical Conditions
  • Instrument : Agilent 7890B GC coupled to a 5977B Mass Selective Detector (MSD).

  • Columns Evaluated :

    • Column A: HP-5MS (30 m length × 0.25 mm internal diameter, 0.25 µm film thickness).

    • Column B: DB-WAX (30 m length × 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas : Ultra-high-purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection : 1.0 µL injection volume, Splitless mode, Inlet temperature set to 250 °C.

  • Oven Temperature Program : Initial hold at 80 °C for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes (Total run time: 27.0 minutes).

  • MS Conditions : Electron Ionization (EI) mode at 70 eV; Ion source temperature 230 °C; Quadrupole temperature 150 °C; Full scan acquisition from m/z 50 to 500.

Comparative Data Analysis

The following tables summarize the quantitative performance of the analyte under the tested conditions, acting as a self-validating reference for method replication.

Table 1: GC-MS Retention Times and Peak Performance Metrics

Column ChemistryAnalyte StateRetention Time (min)Peak Asymmetry Factor (As)Signal-to-Noise (S/N)
HP-5MS (Non-Polar)Underivatized14.851.85 (Tailing)150:1
HP-5MS (Non-Polar)TMS-Derivatized16.201.05 (Symmetrical)850:1
DB-WAX (Polar)Underivatized21.402.10 (Severe Tailing)90:1
DB-WAX (Polar)TMS-Derivatized18.751.10 (Symmetrical)780:1

Table 2: Key Diagnostic Mass Spectral Fragments (EI, 70 eV)

Analyte StateMolecular Ion (M⁺•)Base PeakCharacteristic Fragments (m/z)
Underivatized 239 / 241 (1:1 ratio)169 / 171240, 222 (Loss of H₂O), 169 (Bromobenzyl)
TMS-Derivatized 311 / 313 (1:1 ratio)73 (TMS cation)312, 296 (Loss of CH₃), 169 (Bromobenzyl)

(Note: The 1:1 isotopic ratio of the molecular ion and the m/z 169/171 fragment is a self-validating signature of the naturally occurring ⁷⁹Br and ⁸¹Br isotopes).

Mechanistic Workflow & Logical Relationships

The decision matrix below illustrates the logical flow of the sample preparation strategy and its direct impact on chromatographic behavior.

GCMS_Workflow Sample Analyte: 2-[(3-Bromophenyl)methyl]- 3-hydroxypropanenitrile (Contains Primary -OH) Split Sample Preparation Strategy Sample->Split Underiv Direct Injection (Underivatized) Split->Underiv No Derivatization Deriv Silylation (BSTFA + 1% TMCS) Forms TMS-Ether Split->Deriv Derivatization GC_HP5_U HP-5MS Column RT: 14.85 min Result: Peak Tailing Underiv->GC_HP5_U GC_DBWAX_U DB-WAX Column RT: 21.40 min Result: Severe Tailing Underiv->GC_DBWAX_U GC_HP5_D HP-5MS Column RT: 16.20 min Result: Sharp, Symmetrical Peak Deriv->GC_HP5_D GC_DBWAX_D DB-WAX Column RT: 18.75 min Result: Sharp, Symmetrical Peak Deriv->GC_DBWAX_D

Workflow comparing derivatization strategies and their impact on GC-MS retention times.
Mechanistic Insights and Recommendations

The experimental data reveals a causality-driven chromatographic phenomenon:

  • On the Non-Polar Column (HP-5MS) : The retention time of the underivatized compound is 14.85 minutes. Upon derivatization, the retention time increases to 16.20 minutes. Because non-polar stationary phases separate analytes primarily by boiling point, the addition of the bulky TMS group increases the molecular weight (from 240.09 to 312.27 g/mol ) and overall dispersion forces, thereby delaying elution.

  • On the Polar Column (DB-WAX) : The underivatized compound is heavily retained (21.40 minutes) due to strong dipole-dipole interactions and hydrogen bonding between the primary hydroxyl group and the polyethylene glycol stationary phase. When derivatized, the retention time paradoxically decreases to 18.75 minutes. Silylation masks the hydroxyl group, completely abolishing its ability to hydrogen-bond with the column. Here, the loss of polar interaction overrides the increase in molecular weight, resulting in faster elution.

References
  • Title : 2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile Chemical Information[1] Source : NextSDS URL : [Link]

  • Title : GC-MS Sample Preparation[2] Source : Organomation URL :[Link]

  • Title : GC Derivatization[3] Source : Colorado State University URL :[Link]

  • Title : GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine[4] Source : National Center for Biotechnology Information (PMC) URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile

This document provides essential, field-proven guidance for the safe and compliant disposal of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile. As a valued professional in research and drug development, your safety, an...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, field-proven guidance for the safe and compliant disposal of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile. As a valued professional in research and drug development, your safety, and the integrity of our environment, are paramount. This guide moves beyond a simple checklist, offering a deep-dive into the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

The toxicological properties of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile have not been fully investigated[1]. Therefore, it must be handled with the utmost caution, treating it as a potentially hazardous substance. The procedures outlined below are based on the known hazards of its constituent functional groups: a brominated aromatic ring and a hydroxy-nitrile moiety.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any waste, a thorough understanding of the compound's potential hazards is critical. While specific data for this molecule is limited, we can infer its risk profile from its structure.

  • Nitrile Group (-C≡N): Nitriles are a class of organic compounds that can be toxic. They can release hydrogen cyanide (HCN) gas under acidic conditions, upon thermal decomposition, or during a fire[2]. HCN is a potent and rapidly acting poison.

  • Brominated Aromatic Group: Brominated organic compounds are often persistent in the environment and can produce hazardous byproducts like hydrogen bromide (HBr) upon incineration if not performed in a properly equipped facility[3].

  • Hydroxy Group (-OH): The presence of a hydroxyl group can affect the compound's solubility and reactivity.

Based on these characteristics, the primary risks associated with this compound are chemical toxicity and the potential for release of hazardous decomposition products.

Table 1: Chemical and Physical Profile of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO[4][5]
Molecular Weight 240.10 g/mol [5][6]
Appearance Not specified (Assume solid or liquid)N/A
Solubility No data available (Presence of -OH suggests potential for some aqueous solubility)N/A
Reactivity Incompatible with strong acids, bases, and oxidizing agents.[2] Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon monoxide, hydrogen cyanide, and hydrogen bromide.[1][2][1][2]
Personal Protective Equipment (PPE): Your First Line of Defense

Given the unknown specific toxicity, a conservative approach to PPE is mandatory. Always handle this chemical and its waste within a certified chemical fume hood[1].

  • Hand Protection: Wear double-layered chemical-resistant gloves. A nitrile rubber glove is a common choice for short-term splash protection against a variety of chemicals[7]. However, since nitrile has poor resistance to some halogenated hydrocarbons, an outer glove made of a more resistant material like Viton® or butyl rubber should be considered for extended handling. Always inspect gloves for holes before use and dispose of them immediately after contamination[7][8].

  • Eye Protection: Chemical splash goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles[2].

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure legs and feet are covered with long trousers and closed-toe, chemical-resistant shoes[9].

  • Respiratory Protection: All handling of waste should occur inside a fume hood. If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used[10].

Waste Segregation and Collection: Preventing Hazardous Reactions

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams[11][12].

Step-by-Step Collection Protocol:

  • Select the Correct Waste Container: Use a designated, sealable, and chemically compatible container for halogenated organic waste. High-density polyethylene (HDPE) or glass containers are typically appropriate[1][13]. The container must be in good condition, with no cracks or leaks.

  • Label the Container: As soon as the first drop of waste is added, label the container clearly. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started

  • Collect Waste:

    • Solid Waste: If the compound is a solid, use a dedicated scoop to transfer it into the waste container.

    • Liquid Waste/Solutions: Use a funnel to pour liquid waste into the container to avoid spills. If the compound is dissolved in a solvent, the entire solution is considered hazardous waste.

    • Contaminated Materials: Any items that come into direct contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous solid waste in a separate, clearly labeled, lined container[11].

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when adding waste[14]. This prevents the release of volatile compounds and protects the lab environment.

  • Store Safely: Store the waste container in a designated satellite accumulation area within or near the laboratory. This area should provide secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks[12][14].

Disposal Workflow: A Decision-Making Framework

The following diagram illustrates the logical flow for the proper disposal of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile and its associated waste.

DisposalWorkflow Start Start: Generation of Waste (Pure compound, solutions, contaminated labware) Assess Assess Waste Type Start->Assess LiquidWaste Liquid Waste (Pure or in solution) Assess->LiquidWaste  Liquid SolidWaste Solid Waste (Contaminated PPE, wipes, solid compound) Assess->SolidWaste  Solid   ContainerSelect_L Select Labeled, Compatible Liquid Waste Container (HDPE/Glass) LiquidWaste->ContainerSelect_L ContainerSelect_S Select Labeled, Lined Solid Waste Container SolidWaste->ContainerSelect_S Collection_L Collect in Fume Hood Keep container closed ContainerSelect_L->Collection_L Collection_S Collect Contaminated Items ContainerSelect_S->Collection_S Storage Store in Designated Satellite Accumulation Area with Secondary Containment Collection_L->Storage Collection_S->Storage EHS_Pickup Arrange for Pickup by Institutional Environmental Health & Safety (EHS) Storage->EHS_Pickup FinalDisposal Final Disposal via Licensed Facility (High-Temperature Incineration) EHS_Pickup->FinalDisposal

Caption: Disposal decision workflow for 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile.

Decontamination and Spill Procedures

Accidents can happen. A clear, pre-defined spill response plan is essential.

For a Small Spill (Contained within a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Wear the full PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent[10]. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into your designated hazardous waste container[1][13].

  • Decontaminate Area: Wipe the spill area first with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste[13].

For a Large Spill (Outside a fume hood):

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent entry.

  • Contact EHS: Call your institution's emergency number and inform them of the spill, providing the chemical name and location.

  • Do Not Attempt to Clean: Allow trained emergency response personnel to handle the cleanup.

Final Disposal Route: Incineration

Due to its chemical structure, do not attempt to dispose of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile via sink or as regular trash[14][15]. Chemical treatment, such as hydrolysis, can be complex and may generate other hazardous intermediates or byproducts, and should not be attempted as a disposal method without validated procedures[16][17].

The accepted and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility[3][13][15]. These facilities are equipped with specialized scrubbers and emission control systems to safely neutralize and capture the hazardous combustion byproducts, such as HBr and NOx, that are generated[2][3].

Your responsibility is to safely collect, label, and store the waste before it is collected by your institution's Environmental Health & Safety (EHS) department for final disposal.

References

  • PubChem. 2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile. National Center for Biotechnology Information. [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.[Link]

  • Mykin Inc. Rubber Chemical Compatibility Charts.[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

  • Grokipedia. Hydrolysis of nitriles.[Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet - 4-(2-Bromophenyl)oxane-4-carbonitrile.[Link]

  • MolPort. 2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile.[Link]

  • Chemguide. Hydrolysing Nitriles.[Link]

  • University of St Andrews. Disposal of Chemical Waste.[Link]

  • MDPI. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.[Link]

  • J-Flex. Nitrile (NBR), Hydrogenated Nitrile (HNBR/HSN) and Carboxylated Nitrile (XNBR).[Link]

  • XiXisys. Safety Data Sheet - 2-(2-bromophenyl)-2-methylpropanenitrile.[Link]

  • OECD SIDS. 2-HYDROXYPROPANENITRILE.[Link]

  • PubChem. 3-Hydroxy-2-methylpentanenitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-3-methylpentanenitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Hydroxypropionitrile-2,2,3,3-d4. National Center for Biotechnology Information. [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?[Link]

  • ACS Publications. Hydrolysis of Nitriles Using an Immobilized Nitrilase.[Link]

  • Google Patents.Process for the hydrolysis of nitriles.
  • United States Environmental Protection Agency. Bromination Process for Disposal of Spilled Hazardous Materials.[Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.[Link]

  • Global Hand. A safety and chemical disposal guideline for Minilab users.[Link]

  • R.S. Hughes. Chemical Resistance Chart.[Link]

  • University of Wollongong. Laboratory Waste Disposal Guidelines.[Link]

  • Cole-Parmer. Chemical Compatibility Database.[Link]

  • PubChem. 3-(4-Bromophenyl)propanenitrile. National Center for Biotechnology Information. [Link]

  • Cheméo. Propanenitrile, 2-hydroxy-.[Link]

  • CHIMIA. Bromine Recycling in the Chemical Industry – An Example of Circular Economy.[Link]

  • European Brominated Flame Retardant Industry Panel. Recycling of bromine from plastics containing brominated flame retardants in state-of-the-art combustion facilities.[Link]

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Handling

Personal protective equipment for handling 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile

Handling complex pharmaceutical building blocks requires moving beyond generic safety data sheets (SDS) to deeply understand the molecular causality behind a chemical's hazards. As a Senior Application Scientist, I desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling complex pharmaceutical building blocks requires moving beyond generic safety data sheets (SDS) to deeply understand the molecular causality behind a chemical's hazards. As a Senior Application Scientist, I designed this guide to provide researchers and drug development professionals with a self-validating, structurally sound protocol for handling 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile .

This guide bridges the gap between regulatory compliance and practical laboratory execution, ensuring that every piece of personal protective equipment (PPE) and operational step is grounded in the compound's specific physicochemical properties.

Chemical Profiling & Hazard Causality

To establish an effective safety matrix, we must first deconstruct the molecular architecture of 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS: 1274682-30-2)[1]. Its structure presents a tripartite hazard profile:

  • The Bromophenyl Ring: The addition of a heavy halogen (bromine) to the aromatic ring significantly increases the molecule's lipophilicity (LogP). This enhances its ability to partition into and cross the lipid bilayer of the human stratum corneum, creating a high risk for rapid dermal penetration and systemic absorption.

  • The Nitrile Group (-C≡N): While covalently stable under ambient conditions, nitriles are sensitive to extreme pH environments. If mixed with strong acids or subjected to thermal degradation, there is a latent risk of releasing highly toxic hydrogen cyanide (HCN) gas or nitrogen oxides (NOx).

  • Specific Target Organ Toxicity (STOT SE 3): Toxicological data classifies this compound with acute toxicity across oral, dermal, and inhalation routes, specifically noting its potential to cause central nervous system depression, presenting as sudden drowsiness or dizziness (H336)[2].

Quantitative Risk Assessment

Before initiating any workflow, review the fundamental physicochemical and hazard data to calibrate your engineering controls.

ParameterSpecification / Classification
Chemical Name 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile
CAS Number 1274682-30-2[1]
Molecular Formula C₁₀H₁₀BrNO[3]
Molecular Weight 240.09 g/mol [3]
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation); STOT SE 3[2]
Target Organs Central Nervous System (CNS), Skin, Eyes[2]

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely a compliance exercise; it is the deployment of a targeted engineering barrier. In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132)[4] and the National Research Council's Prudent Practices in the Laboratory[5], the following matrix is mandatory.

  • Hand Protection (Dynamic Dermal Barrier):

    • Protocol: Double-gloving is strictly required. Use powder-free nitrile gloves for both the inner and outer layers.

    • Causality: Latex offers poor chemical resistance to halogenated organic compounds and acts as a biological sensitizer[6]. Powder-free nitrile provides superior elasticity and prevents drug residues from binding to glove powder[7]. Because the lipophilic bromophenyl moiety can eventually permeate nitrile, the outer gloves must be changed every 30 to 60 minutes, or immediately upon suspected contamination[7].

  • Eye and Face Protection:

    • Protocol: ANSI Z87.1-compliant chemical splash goggles. If handling larger volumes (>250 mL) or performing vigorous transfers, a full face shield must be worn over the goggles.

    • Causality: Standard safety glasses with side shields are insufficient against liquid splashes of acute dermal toxins.

  • Body Protection:

    • Protocol: A fluid-resistant, knee-length laboratory coat. Ensure the knit cuffs of the lab coat are tucked under the inner glove, while the outer glove goes over the cuff to eliminate any exposed skin at the wrist[8].

    • Causality: Spunbond polypropylene gowns often do not offer adequate splash protection compared to specialized chemical-resistant lab coats[7].

Standard Operating Procedure (SOP): Fume Hood Operations

Every protocol must be a self-validating system where each step verifies the safety of the next. Because of the STOT SE 3 inhalation hazard[2], this compound must never be handled on an open bench.

Step-by-Step Methodology:

  • Engineering Control Verification: Before opening the chemical container, verify the chemical fume hood's continuous monitoring device. According to OSHA and ANSI/AIHA Z9.5 standards, the hood must maintain an average face velocity of 80–120 feet per minute (fpm) to ensure vapor capture without creating turbulent eddies[9][10].

  • Workspace Preparation: Clear the fume hood of unnecessary clutter. High equipment density causes turbulent airflow and dead zones[11]. Place a chemical-resistant, plastic-backed absorbent spill mat on the work surface[8].

  • Secondary Containment: Transport the chemical from the storage cabinet to the fume hood using a non-breakable secondary containment vessel (e.g., a high-density polyethylene carrier)[5][8].

  • Sash Positioning: Lower the fume hood sash to the designated operating level (typically 18 inches or lower) to maximize capture velocity and provide a physical blast/splash barrier between the operator's breathing zone and the chemical[10].

  • Execution: Perform all weighing, transferring, and reactions at least 6 inches inside the hood face.

  • Decontamination & Doffing: Upon completion, wipe down the exterior of the closed chemical container with an appropriate solvent before returning it to storage. Doff the contaminated outer gloves inside the hood by carefully turning them inside out to prevent spreading contamination to the wider laboratory environment[7][8]. Wash hands thoroughly with soap and water immediately after removing PPE[8].

RiskMitigation Hazard Hazard Source: 2-[(3-Bromophenyl)methyl]- 3-hydroxypropanenitrile Dermal Dermal Penetration Risk (Bromophenyl Moiety) Hazard->Dermal Inhalation Inhalation Risk (STOT SE 3 / Nitrile Vapor) Hazard->Inhalation Spill Accidental Spill / Release Hazard->Spill PPE Double Nitrile Gloves (Change < 60 mins) Dermal->PPE Vent Chemical Fume Hood (80-120 fpm Face Velocity) Inhalation->Vent Contain Secondary Containment & Inert Spill Kit Spill->Contain

Fig 1. Risk mitigation logic tree for handling halogenated nitrile derivatives.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization and dermal exposure.

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the laboratory's general ventilation is functioning (4-12 room air changes/hour)[11].

  • Protect: Don appropriate spill-response PPE. If the spill occurs outside of the fume hood, a NIOSH-approved half-mask or full-face respirator equipped with organic vapor (OV) cartridges and P100 particulate filters must be worn[4].

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Critical Causality: Never use combustible materials like sawdust, as the reactive nature of the compound could initiate a secondary fire hazard.

  • Collect: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, 6-mil polyethylene bag or rigid container[4].

Waste Disposal Plan: Waste containing 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile must be strictly segregated to prevent dangerous chemical cross-talk.

  • Classification: Route exclusively into the Halogenated Organic Waste stream.

  • Incompatibility Warning: Do not mix this waste with strong acids or aqueous acidic waste streams. Acidic hydrolysis of the nitrile functionality risks the generation of lethal hydrogen cyanide gas.

  • Labeling: Label clearly with the full chemical name, CAS number (1274682-30-2), and the primary hazards (Acute Toxicity, Halogenated).

References

  • Title: 3-hydroxypropanenitrile | Sigma-Aldrich Source: sigmaaldrich.com URL: 1

  • Title: 2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile — Chemical Substance Information Source: gjbzwz.com URL: 3

  • Title: 2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile Toxicity & Hazards Source: nextsds.com URL: 12

  • Title: A Guide to Fume Hood Codes and Standards Source: laboratorydesign.com URL: 9

  • Title: Laboratory Standards for Fume Hoods and Biosafety Cabinets (OSHA 29 CFR 1910.1450) Source: labdepotinc.com URL: 10

  • Title: Personal Protective Equipment for Use in Handling Hazardous Drugs (NIOSH) Source: pppmag.com URL: 7

  • Title: OSHA Laboratory Standard - NCBI Source: nih.gov URL: 11

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: nih.gov URL: 5

  • Title: Prudent Practices in the Laboratory, Updated Version Source: unm.edu URL: 6

  • Title: NIOSH Table 1,2 & 3 - Environmental Health & Safety Source: rochester.edu URL: 8

  • Title: PPE and Decontamination | Substance Use - Restored CDC Source: restoredcdc.org URL: 4

Sources

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2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile
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2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile
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